Product packaging for Amythiamicin A(Cat. No.:CAS No. 152741-89-4)

Amythiamicin A

Cat. No.: B234617
CAS No.: 152741-89-4
M. Wt: 1182.4 g/mol
InChI Key: BAGBLRBLZUISAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amythiamicin A (CAS 152741-89-4) is a macrocyclic thiopeptide antibiotic complex isolated from the fermentation broth of Amycolatopsis sp. MI481-42F4 . It features a characteristic heterocyclic ensemble of heavily modified amino acids centered around a polythiazolylpyridine core, with a molecular formula of C₅₀H₅₁N₁₅O₈S₆ and a molecular weight of 1182.42 g/mol . This compound demonstrates potent in vitro inhibitory activity against Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Its biological activity is mediated through the inhibition of bacterial protein synthesis by binding to elongation factor Tu (EF-Tu), thereby preventing the formation of the essential ternary complex with GTP and aminoacyl-tRNA . As a representative of the thiopeptide class of antibiotics, this compound provides researchers with a valuable tool for studying novel antibacterial mechanisms and overcoming multi-drug resistant bacterial pathogens . It is supplied exclusively for laboratory research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H51N15O8S6 B234617 Amythiamicin A CAS No. 152741-89-4

Properties

CAS No.

152741-89-4

Molecular Formula

C50H51N15O8S6

Molecular Weight

1182.4 g/mol

IUPAC Name

1-[2-[2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H51N15O8S6/c1-20(2)35-48-61-31(19-78-48)46-57-27(15-75-46)38-23(9-10-24(54-38)45-60-30(18-76-45)43-56-26(14-73-43)50(72)65-11-7-8-32(65)39(51)68)44-58-29(17-74-44)41(70)55-25(12-33(66)52-6)47-64-37(22(5)79-47)42(71)63-36(21(3)4)49-59-28(16-77-49)40(69)53-13-34(67)62-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H2,51,68)(H,52,66)(H,53,69)(H,55,70)(H,62,67)(H,63,71)

InChI Key

BAGBLRBLZUISAJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

Synonyms

amythiamicin A

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Amythiamicin A from Amycolatopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin A, a potent thiazolyl peptide antibiotic, has demonstrated significant promise in combating Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its producing organism, Amycolatopsis sp. The document details the fermentation process, extraction, and purification protocols, as well as the biological activity of this novel antibiotic. The information presented herein is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and related fields.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a renewed interest in the discovery of novel antimicrobial agents from natural sources. Actinomycetes, particularly species of the genus Amycolatopsis, are renowned for their ability to produce a diverse array of bioactive secondary metabolites. This guide focuses on this compound, a complex thiazolyl peptide antibiotic isolated from Amycolatopsis sp. strain MJ347-81F4.[1] Amythiamicins, including the major component this compound, exhibit potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1] Their proposed mechanism of action involves the inhibition of protein synthesis through interaction with the 50S ribosomal subunit.

Discovery and Strain Identification

The producing microorganism, designated as strain MJ347-81F4, was identified as belonging to the genus Amycolatopsis based on taxonomic studies that included morphological and physiological characteristics, as well as chemical analysis of the whole cells.[1] Another strain, MI481-42F4, has also been associated with the production of amythiamicins.

Fermentation

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MJ347-81F4. The fermentation process is carried out for a period of 10 to 12 days, at which point the production of the antibiotic reaches its maximum level.[1] A critical aspect of the fermentation is that the majority of the antibacterial activity is found within the mycelial cake, rather than the fermentation broth.[1]

Experimental Protocol: Fermentation of Amycolatopsis sp. MJ347-81F4

3.1.1. Seed Culture Preparation

  • Prepare a seed medium with the following composition (per liter):

    • Soluble Starch: 20 g

    • Glucose: 10 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.2 before sterilization.

  • Inoculate a loopful of a mature slant culture of Amycolatopsis sp. MJ347-81F4 into a 100 mL flask containing 20 mL of the seed medium.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

3.1.2. Production Culture

  • Prepare the production medium with the following composition (per liter):

    • Glycerol: 30 g

    • Soybean Meal: 20 g

    • Yeast Extract: 2 g

    • NaCl: 3 g

    • K₂HPO₄: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 2 g

    • Adjust pH to 7.0 before sterilization.

  • Inoculate a 2 L flask containing 500 mL of the production medium with 25 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 28°C for 10-12 days on a rotary shaker at 200 rpm.

Extraction and Purification

Following fermentation, the mycelial cake is harvested and subjected to a multi-step extraction and purification process to isolate this compound.

Experimental Protocol: Extraction and Purification of this compound

4.1.1. Extraction

  • Separate the mycelial cake from the fermentation broth by centrifugation or filtration.

  • Extract the mycelial cake three times with an equal volume of methanol.

  • Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract.

4.1.2. Chromatographic Purification

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed material to a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

    • Collect fractions and monitor for antibacterial activity using a bioassay.

    • Pool the active fractions and concentrate.

  • Diaion HP-20 Chromatography:

    • Dissolve the partially purified active fraction in methanol-water (1:1) and apply it to a Diaion HP-20 column.

    • Wash the column with water to remove polar impurities.

    • Elute the amythiamicins with a stepwise gradient of increasing acetone concentration in water (e.g., 20%, 40%, 60%, 80%, 100%).

    • Collect fractions and monitor for the presence of this compound by HPLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound from the Diaion HP-20 column and concentrate.

    • Perform final purification using a reversed-phase preparative HPLC column (e.g., C18).

    • Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

    • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Biological Activity

This compound exhibits potent in vitro activity against a range of Gram-positive bacteria, including clinically significant resistant strains.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus Smith0.012
Staphylococcus aureus (MRSA)0.006 - 0.1
Enterococcus faecalis0.05
Bacillus subtilis PCI 2190.006
Experimental Protocol: MIC Determination by Broth Microdilution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare an inoculum of the test bacterium equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the microtiter plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Visualizations

Workflow for the Discovery and Isolation of this compound

AmythiamicinA_Workflow cluster_discovery Discovery cluster_production Production cluster_purification Purification cluster_characterization Characterization start Soil Sample Collection isolation Isolation of Amycolatopsis sp. MJ347-81F4 start->isolation screening Screening for Antibacterial Activity isolation->screening fermentation Submerged Fermentation (10-12 days) screening->fermentation extraction Methanol Extraction of Mycelial Cake fermentation->extraction silica Silica Gel Chromatography extraction->silica hp20 Diaion HP-20 Chromatography silica->hp20 hplc Preparative HPLC hp20->hplc pure_compound Pure this compound hplc->pure_compound activity Biological Activity Testing (MIC) structure Structure Elucidation pure_compound->activity pure_compound->structure

Caption: Workflow of this compound discovery and isolation.

Proposed Mechanism of Action of this compound

Mechanism_of_Action Amythiamicin_A This compound Ribosome Bacterial 50S Ribosomal Subunit Amythiamicin_A->Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Bacterial_Death Bacterial Cell Death Inhibition->Protein_Synthesis

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a promising addition to the arsenal of antibiotics against Gram-positive pathogens. This guide provides a detailed framework for its discovery, production, and purification, which can be adapted by researchers for further investigation and development of this and other related natural products. The potent biological activity and novel structure of this compound underscore the importance of continued exploration of microbial diversity for the discovery of new therapeutic agents.

References

Amythiamicin A chemical structure elucidation and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure Elucidation and Stereochemistry of Amythiamicin A

For Researchers, Scientists, and Drug Development Professionals

This compound is a member of the amythiamicin family of novel, polythiazole-containing antibiotics isolated from the fermentation broth of Amycolatopsis sp.[1]. These compounds exhibit inhibitory activity against Gram-positive bacteria, including multi-drug resistant strains, making them subjects of significant interest in antibiotic research. This document provides a detailed overview of the methodologies and logical processes employed in the complete structural and stereochemical determination of this compound.

Chemical Structure Elucidation

The determination of this compound's complex structure was achieved through a combination of spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and chemical degradation methods. The elucidation strategy was significantly aided by comparative analysis with the concurrently isolated and characterized analogue, Amythiamicin D.

Overall Strategy

The structural elucidation process revealed that this compound shares an identical macrocyclic core (from C-1 to C-41) with Amythiamicin D.[2]. The primary structural distinction lies in a seryl-prolyl residue attached at the C-41 position. In this compound, this dipeptide is incorporated via an oxazoline ring, which is formed from the serine residue.[2].

The workflow for the structure elucidation involved two parallel streams of investigation: one focusing on the macrocyclic core and the other on the unique side chain, followed by the determination of their connectivity.

G Workflow for this compound Structure Elucidation cluster_start Starting Material cluster_core Core Structure Analysis cluster_sidechain Side Chain Analysis cluster_final Final Structure Assembly Amythiamicin_A This compound (Isolated Antibiotic) NMR_Core NMR Spectral Analyses (e.g., HMBC, HSQC) Amythiamicin_A->NMR_Core Degradation Chemical Degradation (e.g., Acid Hydrolysis) Amythiamicin_A->Degradation Comparison Comparative Analysis with Amythiamicin D Structure NMR_Core->Comparison Data Interpretation Core_Structure Identified Macrocyclic Core (C-1 to C-41) Comparison->Core_Structure Connectivity Connectivity Analysis (NMR) Core_Structure->Connectivity AA_Analysis Amino Acid Autoanalysis Degradation->AA_Analysis Sidechain_Components Identified Components: Serine & Proline AA_Analysis->Sidechain_Components Sidechain_Components->Connectivity Final_Structure Complete Structure of This compound (Core + Seryl-Prolyl-Oxazoline) Connectivity->Final_Structure Linkage Determined: Oxazoline at C-41

Workflow for the structural elucidation of this compound.
Spectroscopic and Chemical Analyses

The core structure, being identical to Amythiamicin D, was confirmed by detailed NMR spectral analyses. For Amythiamicin D, connectivity of the constituent amino acids was determined using Heteronuclear Multiple Bond Correlation (HMBC) experiments.. This technique allows for the observation of correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the molecular framework.

Amino acid autoanalysis of this compound confirmed the presence of one mole of serine and one mole of proline, which were not present in the core structure of Amythiamicin D.[2]. The final piece of the planar structure was determined by identifying the linkage of this seryl-prolyl moiety to the C-41 position of the macrocycle through an oxazoline ring.[2].

ComponentMethod of Identification
Macrocyclic Core (C1-C41) Comparative NMR spectral analyses with Amythiamicin D.[2]
Side Chain Amino Acids Amino acid autoanalysis following chemical degradation.[2]
Constituents Serine, Proline.[2]
Linkage NMR analyses confirming an oxazoline ring connecting the seryl-prolyl residue to C-41.[2]
Table 1: Summary of Structural Component Identification for this compound.

Stereochemistry Determination

Assigning the correct stereochemistry is critical for understanding the biological activity of a natural product. For this compound, the focus was on determining the absolute configuration of the newly identified serine and proline residues.

Methodology: Chiral HPLC

The stereochemistry of the amino acid components was unequivocally determined to be of the L-configuration using chiral High-Performance Liquid Chromatography (HPLC).[2]. This method involves hydrolyzing the parent molecule to release the individual amino acids, which are then analyzed on a chiral stationary phase or after derivatization with a chiral reagent. The retention times of the natural amino acids are compared against those of authentic D- and L-standards.

G Workflow for Amino Acid Stereochemistry Determination Start This compound Hydrolysis Acid Hydrolysis Start->Hydrolysis Mixture Amino Acid Hydrolysate (containing Serine and Proline) Hydrolysis->Mixture HPLC Chiral HPLC Analysis Mixture->HPLC Comparison Comparison of Retention Times HPLC->Comparison Standards L-Ser, D-Ser, L-Pro, D-Pro (Authentic Standards) Standards->Comparison Result Stereochemistry Assigned: L-Serine & L-Proline Comparison->Result

Workflow for determining the stereochemistry of amino acid components.
Chiral CenterAbsolute ConfigurationMethod of Determination
Serine LChiral HPLC Analysis[2]
Proline LChiral HPLC Analysis[2]
Table 2: Stereochemical Configuration of Amino Acid Components in this compound.

Experimental Protocols

NMR Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For complex structures like this compound, a suite of 2D NMR experiments is employed.

  • Objective : To determine the carbon-hydrogen framework and the connectivity between different structural fragments.

  • Methodology (Representative for HMBC) :

    • A sample of pure this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • The sample is placed in a high-field NMR spectrometer.

    • A Heteronuclear Multiple Bond Correlation (HMBC) pulse sequence is run. This experiment detects correlations between protons and carbons that are typically 2 to 3 bonds apart.

    • The resulting 2D spectrum plots proton chemical shifts on one axis and carbon chemical shifts on the other.

    • Cross-peaks in the spectrum indicate a long-range coupling between a specific proton and a specific carbon. For example, a cross-peak between the proton on an alpha-carbon of an amino acid and the carbonyl carbon of the adjacent amino acid would establish their connection in a peptide sequence.

    • By systematically analyzing these correlations, the entire molecular structure can be pieced together.

Chemical Degradation: Acid Hydrolysis

To identify the constituent amino acids, the peptide and amide bonds of the antibiotic must be broken.

  • Objective : To cleave the amide bonds and liberate the individual amino acids for subsequent analysis.

  • Methodology :

    • A sample of this compound is placed in a reaction vial with 6N hydrochloric acid (HCl).

    • The vial is sealed under vacuum or an inert atmosphere to prevent degradation.

    • The mixture is heated at approximately 110°C for 16-24 hours.

    • After cooling, the acid is removed under vacuum.

    • The resulting residue, the hydrolysate, contains the mixture of constituent amino acids. This mixture is then redissolved in a suitable buffer for analysis by an amino acid analyzer or HPLC.

Stereochemistry Determination: Chiral HPLC
  • Objective : To separate the D and L enantiomers of the liberated amino acids and determine their configuration by comparing their retention times to known standards.

  • Methodology (Representative Protocol) :

    • Sample Preparation : The amino acid hydrolysate from the acid hydrolysis step is dissolved in a known concentration in the initial mobile phase.

    • Standard Preparation : Authentic standards of L-Serine, D-Serine, L-Proline, and D-Proline are prepared in the same manner.

    • Chromatography System : An HPLC system equipped with a chiral stationary phase (CSP) column is used. An example of such a column is one based on a macrocyclic glycopeptide like teicoplanin, which is effective for separating underivatized amino acids.

    • Mobile Phase : A typical mobile phase could be an isocratic or gradient mixture of water, methanol, and an acid modifier like formic acid. The exact composition is optimized to achieve baseline separation of the enantiomers of interest.

    • Analysis :

      • The standard solutions are injected individually or as a mixture to determine the characteristic retention times for each of the four standards (L-Ser, D-Ser, L-Pro, D-Pro).

      • The hydrolysate sample is then injected under the identical chromatographic conditions.

References

An In-depth Technical Guide to the Mechanism of Action of Amythiamicin A on Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amythiamicin A, a member of the thiopeptide class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Unlike many antibiotics that directly target the ribosomal subunits, this compound exerts its primary effect by targeting the essential GTP-dependent translation elongation factor Tu (EF-Tu). By binding to EF-Tu, this compound prevents the productive delivery of aminoacyl-tRNA to the ribosome's A-site, thereby arresting the elongation phase of protein synthesis. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the core interactions and workflows used in its study.

Core Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

The primary molecular target of the Amythiamicin class of antibiotics is the bacterial elongation factor Tu (EF-Tu).[1][2] This protein plays a critical role in the elongation cycle of protein synthesis.

Normal Function of EF-Tu:

  • Ternary Complex Formation: In its active state, EF-Tu binds to a molecule of GTP and an aminoacyl-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).

  • Delivery to Ribosome: This complex delivers the charged tRNA to the vacant A-site of the 70S ribosome.

  • Codon Recognition: If the anticodon of the tRNA correctly matches the mRNA codon in the A-site, GTP is hydrolyzed.

  • Conformational Change and Release: GTP hydrolysis induces a conformational change in EF-Tu, causing it to release the aminoacyl-tRNA and dissociate from the ribosome as an EF-Tu•GDP complex.

Inhibition by this compound: this compound binds directly to the EF-Tu protein.[2][3] This interaction is believed to lock EF-Tu in a conformation that is incompatible with its function. The precise mechanism can involve:

  • Inhibition of Ternary Complex Formation: The antibiotic may prevent EF-Tu from binding to aminoacyl-tRNA.

  • Prevention of Ribosome Interaction: The Amythiamicin-bound EF-Tu ternary complex may be unable to properly engage with the ribosome.

  • Inhibition of GTP Hydrolysis or Release: The drug could stall the complex on the ribosome, preventing the release of tRNA into the A-site and subsequent translocation.

Rescue experiments have provided strong evidence for this mechanism; the inhibitory effects of Amythiamicin D in an in vitro translation assay were neutralized by the addition of excess exogenous EF-Tu.[3] Furthermore, bacterial resistance to a potent Amythiamicin derivative has been linked to a point mutation in the EF-Tu protein, indicating a shared binding site with other EF-Tu-targeting thiopeptides like GE2270 A.[3]

cluster_0 Normal Elongation Cycle cluster_1 Inhibition by this compound EFTU_GDP EF-Tu-GDP EFTU_GTP EF-Tu-GTP EFTU_GDP->EFTU_GTP GDP/GTP Exchange Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTU_GTP->Ternary_Complex Inhibited_EFTU Inhibited EF-Tu Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome_A_Site Ribosome A-Site Ternary_Complex->Ribosome_A_Site Delivery & Codon Recognition Block BLOCK Ternary_Complex->Block Peptide_Bond Peptide Bond Formation Ribosome_A_Site->Peptide_Bond GTP Hydrolysis & EF-Tu-GDP Release Amythiamicin This compound Amythiamicin->EFTU_GTP Binds to Block->Ribosome_A_Site Prevents Delivery/ Accommodation start Start prep Prepare Reactions: Cell-Free System + Amino Acids + Energy Source start->prep add_drug Add varying concentrations of this compound prep->add_drug add_mrna Add Luciferase mRNA to initiate translation add_drug->add_mrna incubate Incubate at 37°C add_mrna->incubate add_luciferin Add Luciferin Substrate incubate->add_luciferin measure Measure Luminescence add_luciferin->measure analyze Plot Dose-Response Curve & Calculate IC50 measure->analyze end End analyze->end cluster_0 Logical Relationship Drug This compound Target Binds to EF-Tu Drug->Target Function Inhibits EF-Tu Function (Ternary Complex Delivery) Target->Function Process Blocks Elongation Step Function->Process Result Halts Bacterial Protein Synthesis Process->Result

References

An In-depth Technical Guide to the Thiopeptide Class of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiopeptide class of antibiotics, focusing on their core characteristics, mechanism of action, biosynthesis, and spectrum of activity. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of antibiotic discovery and development.

Introduction to Thiopeptide Antibiotics

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a macrocyclic core containing multiple thiazole rings, dehydroamino acids, and a six-membered nitrogen heterocycle, typically a pyridine, piperidine, or a related structure.[1][2] These complex natural products are primarily produced by bacteria and exhibit potent antimicrobial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Their unique structural features and potent bioactivity have made them a subject of significant research interest for the development of new antibacterial agents.[5]

Chemical Structure and Biosynthesis

The remarkable structural complexity of thiopeptides arises from a sophisticated biosynthetic pathway.[6] As RiPPs, their synthesis begins with the ribosomal production of a precursor peptide, which is then extensively modified by a series of dedicated enzymes.[2][6] Key post-translational modifications include the formation of thiazole rings from cysteine residues, dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, and a characteristic [4+2] cycloaddition reaction that forms the central nitrogen heterocycle.[6]

The biosynthesis of thiopeptides is a modular process, allowing for a wide range of structural diversity.[6] This modularity, combined with variations in the precursor peptide sequence, gives rise to the large number of known thiopeptide antibiotics, with over 100 distinct members identified to date.[4][5]

Mechanism of Action

The primary antibacterial mechanism of action for most thiopeptides is the inhibition of protein synthesis.[7] They achieve this by targeting the bacterial ribosome, but their specific binding site and the resulting functional consequence depend on the size of their macrocyclic core.[5]

  • 26- and 32-membered macrocycles (e.g., thiostrepton, nosiheptide, micrococcin): These thiopeptides bind to a cleft at the interface of the 50S ribosomal protein L11 and the 23S rRNA.[6][8] This binding site is located in the GTPase-associated region of the ribosome, a critical hub for the function of translational GTPase factors such as elongation factor G (EF-G) and elongation factor Tu (EF-Tu).[5] By binding to this region, these thiopeptides sterically hinder the binding of elongation factors, thereby stalling the translocation step of protein synthesis.[9]

  • 29-membered macrocycles (e.g., GE2270A): Thiopeptides with a 29-membered ring, in contrast, primarily target elongation factor Tu (EF-Tu).[6][10] They bind to EF-Tu and prevent it from forming a functional ternary complex with GTP and aminoacyl-tRNA. This blockage prevents the delivery of amino acids to the ribosome, thus halting protein elongation.[8]

One notable exception to this general mechanism is cyclothiazomycin, which has been reported to inhibit RNA polymerase.[6]

Below is a diagram illustrating the general mechanism of protein synthesis inhibition by thiopeptide antibiotics.

Thiopeptide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit L11_protein L11 Protein EF_G EF-G 23S_rRNA 23S rRNA EF_Tu EF-Tu-GTP-aa-tRNA EF_Tu->50S_subunit delivers aa-tRNA EF_G->50S_subunit translocation Thiopeptide_26_32 26/32-membered (e.g., Thiostrepton) Thiopeptide_26_32->L11_protein binds Thiopeptide_26_32->23S_rRNA binds Thiopeptide_29 29-membered (e.g., GE2270A) Thiopeptide_29->EF_Tu binds and inhibits

Caption: Mechanism of protein synthesis inhibition by thiopeptides.

Spectrum of Activity and Quantitative Data

Thiopeptides demonstrate potent activity primarily against Gram-positive bacteria, including clinically important pathogens.[4] They generally exhibit little to no activity against Gram-negative bacteria.[4] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several representative thiopeptide antibiotics against a range of bacterial strains.

Table 1: MIC of Thiopeptide Antibiotics against Gram-Positive Bacteria (µg/mL)

ThiopeptideStaphylococcus aureusEnterococcus faecalisEnterococcus faeciumStreptococcus pneumoniaeBacillus subtilis
Nosiheptide ≤0.25[3][11]-≤0.25[11]--
Micrococcin P1 0.05-0.8[6]---0.05-0.8[6]
Thiocillin I 0.05-0.8[6]---0.05-0.8[6]
GE2270 Congeners 2-11 µM----
Novel Thiopeptide (from Streptomyces terrae) 9070607070

Table 2: MIC of Nosiheptide against Drug-Resistant Gram-Positive Bacteria (µg/mL)

Bacterial StrainMIC (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) ≤0.25[3][11]
Vancomycin-Resistant Enterococcus faecium (VRE) ≤0.25[11]
Linezolid-Resistant Staphylococcus aureus ≤0.25[3]
Daptomycin-Resistant Staphylococcus aureus ≤0.25[3]

Mechanisms of Resistance

The primary mechanism of resistance to thiopeptides that target the ribosome involves mutations in the gene encoding the ribosomal protein L11 (rplK). These mutations can alter the binding site of the antibiotic, reducing its affinity and rendering it less effective. Resistance can also arise from modifications to the 23S rRNA, another key component of the thiopeptide binding site.

Other Biological Activities

Beyond their antibacterial properties, some thiopeptides have been shown to exhibit other biological activities. For instance, certain thiopeptides can induce biofilm formation in Bacillus subtilis at sub-inhibitory concentrations.[12] Additionally, thiostrepton has been shown to inhibit the stringent response in Neisseria gonorrhoeae, a key stress response pathway in bacteria.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] The broth microdilution method is a standard procedure for determining the MIC of antibiotics.

Protocol: Broth Microdilution Assay [2][13]

  • Prepare Bacterial Inoculum:

    • Streak the bacterial strain onto an appropriate agar plate and incubate overnight.

    • Select a single colony and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the thiopeptide antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Below is a workflow diagram for the MIC determination protocol.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Antibiotic Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14]

Protocol: Time-Kill Kinetics Assay [14][15]

  • Prepare Bacterial Culture:

    • Grow the bacterial strain to the logarithmic phase in a suitable broth medium.

    • Adjust the culture to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL.

  • Expose Bacteria to Antibiotic:

    • Add the thiopeptide antibiotic to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x, 10x MIC).

    • Include a growth control (no antibiotic).

  • Sample at Time Points:

    • At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in a suitable buffer (e.g., saline).

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Analyze Data:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control.

    • A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.[14]

Below is a workflow diagram for the time-kill kinetics assay.

Time_Kill_Assay_Workflow start Start prep_culture Prepare log-phase bacterial culture (~10^6 CFU/mL) start->prep_culture add_antibiotic Add thiopeptide at various MIC multiples (1x, 2x, 4x, etc.) and a control prep_culture->add_antibiotic sample_over_time Take aliquots at different time points (0, 2, 4, 6, 24h) add_antibiotic->sample_over_time serial_dilution Perform serial dilutions of aliquots sample_over_time->serial_dilution plate_and_incubate Plate dilutions and incubate serial_dilution->plate_and_incubate count_colonies Count CFUs and calculate CFU/mL plate_and_incubate->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data end End plot_data->end

Caption: Workflow for time-kill kinetics assay.

In Vivo Efficacy Testing in a Murine Infection Model

In vivo efficacy studies are crucial for evaluating the therapeutic potential of a new antibiotic. A common model is the murine systemic infection model.

Protocol: Murine Systemic Infection Model [16][17]

  • Animal Model:

    • Use a suitable mouse strain (e.g., CD-1 or BALB/c).

  • Infection:

    • Infect the mice with a lethal dose of the target pathogen (e.g., MRSA) via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Treatment:

    • Administer the thiopeptide antibiotic at various doses to different groups of infected mice.

    • Include a vehicle control group (receiving the formulation without the antibiotic) and potentially a positive control group (treated with a known effective antibiotic).

    • The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the pharmacokinetic properties of the compound.

  • Monitoring:

    • Monitor the mice for a set period (e.g., 7-14 days) for survival and clinical signs of illness.

  • Endpoint Analysis:

    • The primary endpoint is typically survival. The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from lethal infection, can be calculated.

    • In some studies, bacterial burden in target organs (e.g., spleen, kidneys) may also be assessed at specific time points.

Conclusion

Thiopeptide antibiotics represent a promising class of natural products with potent activity against challenging Gram-positive pathogens. Their unique mechanism of action, targeting bacterial protein synthesis via interaction with the ribosome or elongation factors, makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their core characteristics, including their chemical structure, biosynthesis, mechanism of action, and spectrum of activity, along with detailed experimental protocols for their evaluation. Continued research into this fascinating class of molecules holds the potential to deliver novel therapeutic agents to combat the growing threat of antibiotic resistance.

References

No In Vitro Cytotoxicity Data Currently Available for Amythiamicin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no preliminary in vitro studies on the cytotoxicity of a compound referred to as "Amythiamicin A." Consequently, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time.

The absence of information suggests that "this compound" may be a novel, proprietary, or lesser-known compound that has not yet been the subject of published research in the field of in vitro toxicology. It is also possible that the name is a specific internal designation not used in public-facing scientific discourse.

Researchers, scientists, and drug development professionals interested in the potential cytotoxic effects of this compound are encouraged to consult internal documentation or proprietary databases that may contain relevant preliminary data. Should "this compound" be an alternative name or a misspelling of a known cytotoxic agent, providing the correct nomenclature would be necessary to conduct a fruitful search of existing research.

Without any foundational data on the in vitro effects of "this compound," it is not possible to provide the requested:

  • Data Presentation: No quantitative data, such as IC50 or EC50 values, across any cell lines are available to summarize.

  • Experimental Protocols: The specific methodologies used to assess the cytotoxicity of "this compound" are not documented in the accessible literature.

  • Visualization of Signaling Pathways: There is no information regarding the mechanism of action or any implicated signaling pathways related to the cytotoxicity of this compound.

We recommend verifying the compound's name and consulting primary sources of information for any preliminary internal studies that may have been conducted. If and when in vitro cytotoxicity data for this compound becomes publicly available, a detailed technical guide could be compiled.

Amythiamicin A: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility of Amythiamicin A

Extensive searches of scientific literature and supplier technical data sheets did not yield specific quantitative data for the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, or water. The primary literature describing the isolation and physicochemical properties of amythiamicins does not appear to be openly accessible. As a thiopeptide antibiotic, it is generally expected that this compound exhibits poor solubility in aqueous solutions. Researchers working with this compound should consider empirical determination of solubility in their specific experimental setups.

Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound belongs to the arylomycin family of antibiotics, which are known to be potent inhibitors of bacterial type I signal peptidase (SPase)[1]. SPase is a vital enzyme for bacterial viability, playing a crucial role in the general secretory (Sec) pathway.

The Role of the General Secretory (Sec) Pathway

In bacteria, many proteins destined for the periplasm, outer membrane, or for secretion into the extracellular environment are synthesized as precursor proteins (preproteins). These preproteins contain an N-terminal signal peptide that directs them to the Sec translocon complex in the cytoplasmic membrane.

The Function of Type I Signal Peptidase (SPase)

Once the preprotein is translocated across the cytoplasmic membrane, the N-terminal signal peptide must be cleaved off to release the mature, functional protein. This cleavage is catalyzed by type I signal peptidase. The removal of the signal peptide is an essential step for the proper folding and function of numerous proteins, including those involved in nutrient acquisition, cell wall maintenance, and virulence.

Inhibition by this compound

This compound acts by binding to and inhibiting the active site of SPase. This inhibition prevents the cleavage of signal peptides from translocated preproteins. The accumulation of unprocessed preproteins in the cell membrane leads to a disruption of the protein secretion pathway, ultimately resulting in bacterial cell death.

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of action of this compound through the inhibition of the bacterial protein secretion pathway.

AmythiamicinA_Mechanism Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Targeting & Translocation SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Signal Peptide Cleavage Site Presentation MatureProtein Mature Protein (Functional) SPase->MatureProtein Cleavage & Release AmythiamicinA This compound AmythiamicinA->SPase Inhibition

Caption: Inhibition of Type I Signal Peptidase by this compound.

Experimental Protocols

Due to the lack of specific solubility data for this compound in the available literature, a detailed experimental protocol for its dissolution cannot be provided. However, a general protocol for determining the solubility of a compound, such as the shake-flask method, can be adapted.

General Shake-Flask Solubility Protocol
  • Preparation of Solvent: Prepare a series of vials containing the desired laboratory solvents (e.g., DMSO, methanol, ethanol, water, and relevant buffers).

  • Addition of Compound: Add an excess amount of this compound to each vial. The exact amount should be enough to ensure that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a low speed to pellet the solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Conclusion

This compound presents a compelling mechanism of action by targeting a crucial and conserved pathway in bacterial protein secretion. While the lack of readily available quantitative solubility data poses a challenge for researchers, understanding its inhibitory effect on type I signal peptidase provides a strong foundation for its further investigation as a potential antibacterial agent. The development of more soluble analogs or innovative formulation strategies could be key to unlocking the full therapeutic potential of this class of antibiotics.

References

Methodological & Application

Determining the Antimicrobial Potency of Amythiamicin A: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for determining the Minimum Inhibitory Concentration (MIC) of Amythiamicin A, a thiopeptide antibiotic. The MIC is a critical parameter in assessing the antimicrobial activity of a compound, defining the lowest concentration that inhibits the visible growth of a microorganism. The following sections offer step-by-step instructions for standard assays, data presentation guidelines, and a visualization of the compound's mechanism of action.

This compound, like other thiopeptide antibiotics, is known to be a potent inhibitor of bacterial protein synthesis. It specifically targets the bacterial Elongation Factor Tu (EF-Tu), a key protein involved in the elongation phase of translation.[1][2][3] This mode of action provides a selective target against bacteria, making this compound a compound of interest for further investigation, particularly against Gram-positive pathogens.[4]

Data Presentation: Summarizing MIC Values

Quantitative data from MIC assays should be organized systematically to allow for clear interpretation and comparison. Below is a template table for presenting MIC data for this compound against a panel of Gram-positive bacteria.

Note: The following data are illustrative examples. Researchers should replace this with their experimentally determined values.

MicroorganismStrain IDMIC (µg/mL) of this compound
Staphylococcus aureusATCC 292130.25
Staphylococcus aureus (MRSA)ATCC 433000.5
Enterococcus faecalisATCC 292121
Streptococcus pneumoniaeATCC 496190.125
Bacillus subtilisATCC 66330.06

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by disrupting the process of protein synthesis in bacteria. The primary target is Elongation Factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial cell death.

Amythiamicin_A_Mechanism cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis Elongation Ribosome Ribosome A_site A-site P_site P-site E_site E-site Polypeptide_Chain Polypeptide Chain Elongation A_site->Polypeptide_Chain Peptide Bond Formation EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->Ternary_Complex aa_tRNA aa-tRNA aa_tRNA->Ternary_Complex Ternary_Complex->A_site Delivery to A-site Amythiamicin_A This compound Amythiamicin_A->EF_Tu_GTP

Caption: Mechanism of action of this compound.

Experimental Workflows and Protocols

The following are detailed protocols for two standard methods for determining the MIC of this compound: Broth Microdilution and Agar Dilution.

Protocol 1: Broth Microdilution Assay

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening in a 96-well microtiter plate format.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC as Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains of interest (e.g., S. aureus, MRSA)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (37°C)

  • Multichannel pipette

Protocol:

  • Preparation of this compound Stock Solution:

    • Note: The solubility of this compound should be determined prior to the experiment. It is recommended to dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Prepare a working stock solution by diluting the initial stock in sterile MHB to a concentration that is twice the highest concentration to be tested.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Include a growth control well (MHB with bacteria, no drug) and a sterility control well (MHB only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should remain clear, and the growth control should be turbid.

Protocol 2: Agar Dilution Assay

This method is useful for testing multiple bacterial strains simultaneously and can be preferable for certain compounds.

Agar_Dilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Agar_Plates Prepare Agar Plates with Serial Dilutions of this compound Prepare_Stock->Prepare_Agar_Plates Spot_Inoculate Spot Inoculate Agar Plates with Bacterial Suspensions Prepare_Agar_Plates->Spot_Inoculate Prepare_Inoculum Prepare Bacterial Inocula (0.5 McFarland Standard) Prepare_Inoculum->Spot_Inoculate Incubate Incubate at 37°C for 16-20 hours Spot_Inoculate->Incubate Read_Results Examine Plates for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC as Lowest Concentration Plate with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Agar Dilution Assay.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains of interest

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculating device (e.g., multipoint replicator) or micropipette

  • Water bath (45-50°C)

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar in a water bath to 45-50°C.

    • Prepare a series of tubes each containing a specific volume of molten agar.

    • Add the appropriate volume of the this compound stock solution or its dilutions to each tube of molten agar to achieve the desired final concentrations. Mix thoroughly by inverting the tubes.

    • Pour the agar from each tube into separate, labeled sterile petri dishes. Allow the agar to solidify completely.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare bacterial suspensions for each strain to be tested, adjusted to a 0.5 McFarland standard as described previously.

    • This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation and Incubation:

    • Spot-inoculate the surface of each agar plate with a small volume (e.g., 1-10 µL) of each standardized bacterial suspension. A multipoint replicator can be used to inoculate multiple strains simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation site. A single colony or a faint haze should be disregarded. The growth control plate should show confluent growth.

References

Application Notes and Protocols: Amythiamicin A as a Molecular Probe in Ribosomal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin A is a potent antibiotic that functions as a highly specific molecular probe for investigating the dynamics of protein synthesis. By targeting the bacterial ribosome, this compound offers a valuable tool for elucidating the mechanisms of translation and for the development of novel antibacterial agents. These application notes provide a comprehensive overview of the use of this compound in ribosomal studies, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.

This compound inhibits protein synthesis by binding to the E-site of the small ribosomal subunit.[1] This interaction is unique as it involves contacts with both the 16S rRNA and the mRNA backbone, effectively tethering the mRNA to the ribosome.[1] This mechanism of action leads to the inhibition of mRNA translocation, a critical step in the elongation phase of protein synthesis.[1] The binding site is composed of universally conserved nucleotides, suggesting that this compound can also be a valuable tool for studying eukaryotic ribosomes.[2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Parameter Value System Reference
IC50 (Protein Synthesis Inhibition)0.45 ± 0.05 µME. coli S30 extract[3]
IC50 (Protein Synthesis Inhibition)0.20 ± 0.19 µMPURE system[3]

Table 1: In Vitro Translation Inhibition by this compound.

Bacterial Group Activity Note Reference
Gram-positive bacteriaInhibits growthIncluding multi-drug resistant strains[4]

Table 2: Antibacterial Spectrum of this compound.

Mechanism of Action: Inhibition of Translocation

This compound's primary mechanism of action is the inhibition of the translocation step of translation elongation. It achieves this by stabilizing the interaction between the mRNA and the ribosome.[1]

cluster_pre_translocation Pre-translocation State cluster_post_translocation Post-translocation State Ribosome 70S Ribosome mRNA mRNA Ribosome->mRNA binds tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) E_site E-site Ribosome_post 70S Ribosome mRNA_post mRNA (shifted) tRNA_A->Ribosome tRNA_P_post Peptidyl-tRNA (P-site) tRNA_P->Ribosome tRNA_E_post Deacylated-tRNA (E-site) Amythiamicin_A This compound Amythiamicin_A->E_site binds to Translocation Translocation (mRNA & tRNA movement) Amythiamicin_A->Translocation E_site->mRNA tethers to 16S rRNA Inhibition Inhibition A Cell Culture Treatment with this compound B Cell Lysis A->B C Nuclease Digestion (RNase I) B->C D Ribosome Isolation (Sucrose Gradient) C->D E RNA Extraction from Ribosome Fraction D->E F Library Preparation (Size Selection, Ligation) E->F G Deep Sequencing F->G H Data Analysis G->H A In Vitro Translation Reaction (with mRNA template) B Addition of this compound A->B C Primer Annealing (downstream of start codon) B->C D Reverse Transcription C->D E Denaturing Gel Electrophoresis D->E F Analysis of cDNA Products E->F A Preparation of Ribosome- This compound Complex B Vitrification (Rapid Freezing) A->B C Cryo-EM Data Collection B->C D Image Processing (Particle picking, 2D/3D classification) C->D E 3D Reconstruction D->E F Model Building and Refinement E->F Amythiamicin_A This compound Translation_Inhibition Inhibition of Protein Synthesis Amythiamicin_A->Translation_Inhibition p53 p53 Pathway (potential activation) Amythiamicin_A->p53 potential effect (based on related compounds) Signaling_Proteins Reduced Levels of Key Signaling Proteins Translation_Inhibition->Signaling_Proteins PI3K_Akt PI3K/Akt Pathway Signaling_Proteins->PI3K_Akt affects MAPK MAPK Pathway Signaling_Proteins->MAPK affects Cancer_Hallmarks Inhibition of Cancer Hallmarks (Proliferation, Survival) PI3K_Akt->Cancer_Hallmarks MAPK->Cancer_Hallmarks p53->Cancer_Hallmarks

References

Maximizing Amythiamicin A Production from Amycolatopsis sp.: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicins are a group of thiopeptide antibiotics produced by Amycolatopsis sp., with Amythiamicin A being a significant component.[1] These compounds exhibit potent activity against Gram-positive bacteria, including multi-drug resistant strains, making them promising candidates for further drug development.[1][2] This document provides detailed fermentation protocols and application notes aimed at maximizing the yield of this compound from Amycolatopsis sp. MI481-42F4. The protocols are based on established methodologies for the fermentation of Amycolatopsis and other related actinomycetes for the production of complex secondary metabolites.

Strain Maintenance and Inoculum Development

Consistent and high-quality inoculum is critical for reproducible fermentation outcomes. The following protocol outlines the steps for maintaining the Amycolatopsis sp. MI481-42F4 strain and preparing a robust seed culture.

Protocol 1: Strain Maintenance and Spore Stock Preparation

  • Strain: Amycolatopsis sp. MI481-42F4.

  • Maintenance Medium (Agar Slants):

    • Yeast Extract-Malt Extract Agar (ISP Medium 2)

    • Composition (g/L): Yeast Extract 4, Malt Extract 10, D-Glucose 4, Agar 20.

    • pH adjusted to 7.2 before autoclaving.

  • Procedure:

    • Streak the culture on the agar slants and incubate at 28-30°C for 7-10 days until good sporulation is observed.

    • Store the well-sporulated slants at 4°C for short-term storage (up to 4 weeks).

    • For long-term storage, prepare spore suspensions in 20% (v/v) glycerol and store at -80°C.

Protocol 2: Seed Culture Development

  • Seed Medium:

    • Tryptic Soy Broth (TSB) or a custom medium.

    • Custom Seed Medium Composition (g/L): Soluble Starch 10, Glucose 10, Soybean Meal 20, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5, NaCl 1.0, FeSO₄·7H₂O 0.01.[3]

    • pH adjusted to 7.0 before autoclaving.

  • Procedure:

    • Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of spores or 1 mL of a thawed spore suspension.

    • Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours.

    • A well-grown seed culture will appear dense and filamentous.

Fermentation Protocol for this compound Production

This section details the production phase of the fermentation process. The choice of media components and physical parameters are crucial for maximizing the yield of this compound.

Protocol 3: Production Fermentation

  • Production Medium:

    • Complex production medium designed to support robust growth and secondary metabolite production.

    • Production Medium Composition (g/L): Glucose 20, Soluble Starch 20, Soybean Meal 15, Yeast Extract 5, CaCO₃ 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5.

    • pH adjusted to 7.0 before autoclaving.

  • Procedure:

    • Inoculate a 1 L baffled flask containing 200 mL of production medium with 5-10% (v/v) of the seed culture.

    • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 10-12 days.[2]

    • Monitor the fermentation by measuring pH, cell growth (mycelial dry weight), and this compound concentration.

    • Since Amythiamicin activity is primarily found in the mycelial cake, extraction from the biomass is necessary for quantification and purification.[2]

Optimization of Fermentation Parameters

To maximize the yield of this compound, systematic optimization of various fermentation parameters is essential. The following tables summarize key parameters and their typical ranges for optimization, along with hypothetical data representing a typical optimization experiment.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (40 g/L)Mycelial Dry Weight (g/L)This compound Yield (mg/L)
Glucose8.5120
Soluble Starch9.2155
Maltose7.8110
Glycerol8.1130
Fructose7.595

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (20 g/L)Mycelial Dry Weight (g/L)This compound Yield (mg/L)
Soybean Meal9.5160
Peptone8.7135
Yeast Extract8.2145
Ammonium Sulfate6.580
Casein Hydrolysate9.0150

Table 3: Optimization of Physical Parameters

ParameterRangeOptimumMycelial Dry Weight (g/L)This compound Yield (mg/L)
Temperature (°C)25 - 35299.8175
pH6.0 - 8.07.09.6170
Agitation (rpm)150 - 30025010.2180
Aeration (vvm)0.5 - 1.51.010.5185

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Optimization of this compound Production

G cluster_0 Strain and Inoculum Preparation cluster_1 Fermentation and Optimization cluster_2 Analysis and Downstream Processing Strain Amycolatopsis sp. MI481-42F4 Stock Slant Agar Slant Culture Strain->Slant Seed Seed Culture Slant->Seed Prod Production Fermentation Seed->Prod Media_Opt Media Optimization (C/N Sources, Minerals) Prod->Media_Opt Physical_Opt Physical Parameter Optimization (pH, Temp, Aeration, Agitation) Prod->Physical_Opt Harvest Harvest (10-12 days) Media_Opt->Harvest Physical_Opt->Harvest Extract Mycelial Extraction Harvest->Extract HPLC HPLC Analysis (Quantification) Extract->HPLC Purify Purification HPLC->Purify

Caption: Workflow for this compound production and optimization.

Diagram 2: Hypothetical Signaling Pathway for this compound Biosynthesis

G cluster_0 Environmental Signals cluster_1 Regulatory Cascade cluster_2 Biosynthesis Nutrient_Stress Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulator Global Regulator (e.g., AfsK/AfsR) Nutrient_Stress->Global_Regulator Growth_Phase Stationary Phase Growth_Phase->Global_Regulator Pathway_Regulator Pathway-Specific Regulator (e.g., SARP) Global_Regulator->Pathway_Regulator Biosynthetic_Genes Amythiamicin Biosynthetic Gene Cluster (BGC) Pathway_Regulator->Biosynthetic_Genes Activation Precursors Precursor Supply (Amino Acids, ATP, etc.) Precursors->Biosynthetic_Genes Amythiamicin_A This compound Biosynthetic_Genes->Amythiamicin_A

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the systematic optimization of this compound production from Amycolatopsis sp. MI481-42F4. By carefully controlling the culture conditions and media composition, it is possible to significantly enhance the yield of this promising antibiotic. Further studies employing metabolic engineering and fed-batch fermentation strategies could lead to even greater improvements in productivity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Amythiamicin A Macrocyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of the Amythiamicin A macrocyclization step. The information is presented in a direct question-and-answer format to address common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the enzymatic macrocyclization of the this compound precursor peptide.

Q1: Why is the yield of my macrocyclization reaction low, with a significant amount of linear hydrolyzed product?

A1: Low yield of the desired macrocycle with concurrent formation of the linear acid is a common issue in thioesterase (TE)-catalyzed macrocyclization. This is primarily due to the competition between the intramolecular nucleophilic attack by the N-terminal amine (leading to cyclization) and the intermolecular attack by water (leading to hydrolysis). Several factors can influence this balance:

  • Substrate Conformation: The linear precursor peptide may not be adopting a conformation that is conducive to cyclization in the enzyme's active site. Pre-organizing the peptide into a "cyclization-competent" conformation is crucial.

  • Enzyme Kinetics: The intrinsic kinetic parameters of the thioesterase play a significant role. Some TEs have a higher propensity for hydrolysis.

  • Reaction Conditions: Factors such as pH, temperature, and solvent composition can significantly impact the ratio of cyclization to hydrolysis.

Q2: How can I improve the cyclization-to-hydrolysis ratio?

A2: To favor intramolecular cyclization over hydrolysis, consider the following strategies:

  • Incorporate Turn-Inducing Residues: Introducing proline or D-amino acids into the linear peptide precursor can help to pre-organize the molecule into a conformation that facilitates the termini coming together for cyclization.

  • Optimize Reaction Buffer: The addition of non-ionic detergents, such as Brij 58, has been shown to dramatically increase the rate of cyclization while not affecting the rate of hydrolysis, leading to a significant increase in the yield of the cyclic product[1].

  • Solvent Engineering: The use of organic co-solvents, such as dimethylformamide (DMF), can enhance the catalytic activity of thioesterases and suppress hydrolysis, in some cases leading to quantitative conversion to the macrocycle[2].

  • Enzyme Engineering: Site-directed mutagenesis of key residues within the thioesterase active site can alter the enzyme's preference towards cyclization[3].

Q3: My linear peptide precursor has poor solubility in the aqueous reaction buffer. How can I address this?

A3: Poor substrate solubility is a frequent challenge, especially for hydrophobic peptide sequences. Here are some approaches to overcome this:

  • Use of Co-solvents: As mentioned, organic co-solvents like DMF or DMSO can improve the solubility of the peptide precursor. It is important to empirically determine the optimal concentration of the co-solvent, as high concentrations can denature the enzyme.

  • Detergents: Non-ionic detergents can also aid in solubilizing the substrate through the formation of micelles[1].

  • Substrate Analogs: Synthesizing a more soluble analog of the precursor peptide by modifying non-critical hydrophobic residues can be an effective strategy.

Q4: I am observing the formation of dimers or higher-order oligomers. What is causing this and how can I prevent it?

A4: Oligomerization occurs when the intermolecular reaction between two or more linear peptide molecules competes with the intramolecular cyclization. This is often a concentration-dependent issue.

  • High-Dilution Conditions: Performing the reaction at a very low substrate concentration favors the intramolecular reaction, as the probability of two substrate molecules encountering each other is reduced.

  • Enzyme-Mediated Proximity: The thioesterase itself should ideally bind the linear precursor in a conformation that promotes intramolecular cyclization. If oligomerization is still a problem, it may indicate that the substrate is not an ideal fit for the enzyme's active site.

Q5: What is the optimal pH and temperature for the macrocyclization reaction?

A5: The optimal pH and temperature are enzyme-specific. However, some general guidelines can be provided:

  • pH: Most thioesterases function optimally at a slightly basic pH (around 8.0), which facilitates the deprotonation of the N-terminal amine, enhancing its nucleophilicity[4].

  • Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity[5][6]. A common starting point for in vitro enzymatic reactions is room temperature (around 25°C) or 37°C. It is recommended to perform a temperature screen to find the optimal balance between reaction rate and enzyme stability.

Data Presentation

The following tables summarize quantitative data on factors influencing enzymatic macrocyclization yield.

Table 1: Effect of Non-ionic Detergent (Brij 58) on Tyrocidine Synthetase Thioesterase Activity [1]

ConditionRate of Cyclization (relative units)Rate of Hydrolysis (relative units)Fold Increase in Cyclic Product Yield
No Detergent111
+ Brij 5861150-300

Table 2: Influence of C-terminal Residue on Chemical Macrocyclization Yield [7]

C-terminal Residue of Linear Peptide-ThioesterCyclic Product (%)Dimer (%)Hydrolysis (%)
L-Amino Acid9505
L-D-L-D-L Sequence78220
L-L-L-D-L Sequence52174

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide-Thioester Precursor

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) methods for preparing C-terminal thioesters[7][8].

  • Resin Preparation: Start with a suitable resin for thioester synthesis, such as a mercaptomethylphenyl-functionalized silica gel.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a standard coupling agent like PyBOP/DIEA.

  • Peptide Chain Elongation: Perform stepwise Fmoc-SPPS to assemble the desired linear peptide sequence.

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

    • Coupling: Couple the next Fmoc-amino acid using a coupling agent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIEA or NMM) in DMF.

    • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Cleavage from Resin: After assembling the full peptide chain, cleave the peptide thioester from the resin. For a safety-catch linker, this may involve an activation step followed by thiolysis. For other resins, treatment with a strong acid like trifluoroacetic acid (TFA) with appropriate scavengers (e.g., triisopropylsilane and water) is common.

  • Purification: Purify the crude linear peptide-thioester using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: In Vitro Thioesterase-Catalyzed Macrocyclization

This protocol is a general procedure for enzymatic cyclization of a purified linear peptide-thioester[9][10].

  • Enzyme Preparation: Obtain the purified thioesterase domain. This may involve heterologous expression in a suitable host like E. coli followed by affinity chromatography purification[4][11].

  • Reaction Setup:

    • Prepare a reaction buffer, for example, 50 mM phosphate buffer at pH 7.4.

    • If necessary, add a non-ionic detergent like Brij 58 to a concentration above its critical micelle concentration[1].

    • Dissolve the purified linear peptide-thioester precursor in the reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent (e.g., DMF or DMSO) can be added.

    • Initiate the reaction by adding the purified thioesterase to the substrate solution. A typical enzyme concentration is in the low micromolar range (e.g., 5-15 µM)[12].

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 23°C) with gentle agitation[12].

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to quantify the formation of the cyclic product and the hydrolyzed linear product.

  • Quenching the Reaction: Once the reaction has reached completion or the desired endpoint, quench it by adding an acid (e.g., formic acid or TFA) or an organic solvent (e.g., acetonitrile) to denature the enzyme.

  • Purification and Characterization: Purify the cyclic peptide from the reaction mixture using RP-HPLC. Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.

Visualizations

experimental_workflow cluster_synthesis Linear Peptide-Thioester Synthesis cluster_cyclization Enzymatic Macrocyclization s1 Resin Preparation s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Cleavage from Resin s2->s3 s4 RP-HPLC Purification s3->s4 s5 Characterization (MS, HPLC) s4->s5 c1 Reaction Setup (Buffer, Substrate, Enzyme) s5->c1 Purified Linear Precursor c2 Incubation c1->c2 c3 Reaction Monitoring (HPLC, MS) c2->c3 c4 Quenching c3->c4 c5 RP-HPLC Purification c4->c5 c6 Characterization (MS, NMR) c5->c6 end end c6->end Purified this compound troubleshooting_logic start Low Macrocyclization Yield? hydrolysis High Hydrolysis? start->hydrolysis Yes oligomers Oligomers Observed? start->oligomers No, but... sol1 Add Detergent (Brij 58) Use Organic Co-solvent (DMF) hydrolysis->sol1 Yes sol4 Incorporate Turn-Inducing Residues Optimize pH and Temperature hydrolysis->sol4 Yes solubility Poor Substrate Solubility? oligomers->solubility No, but... sol2 Decrease Substrate Concentration oligomers->sol2 Yes sol3 Add Co-solvents (DMSO/DMF) Use Detergents solubility->sol3 Yes signaling_pathway cluster_products Reaction Products nrps Non-Ribosomal Peptide Synthetase (NRPS) precursor Linear Peptide-S-PCP nrps->precursor Biosynthesis te Thioesterase (TE) Domain acyl_enzyme Acyl-O-TE Intermediate te->acyl_enzyme Forms precursor->te Transfer to TE cyclized Cyclized this compound acyl_enzyme->cyclized Intramolecular Aminolysis (N-terminus) hydrolyzed Linear Hydrolyzed Peptide acyl_enzyme->hydrolyzed Hydrolysis (H2O)

References

Troubleshooting Amythiamicin A instability during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues during the purification of Amythiamicin A. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a novel polythiazole-containing cyclic peptide antibiotic isolated from the fermentation broth of Amycolatopsis sp.[1][2][3][4]. Like many complex natural products, particularly peptides with multiple reactive functional groups, this compound can be susceptible to degradation under various physical and chemical conditions encountered during standard purification protocols. Factors such as pH, temperature, light exposure, and the presence of certain solvents or reagents can lead to loss of bioactivity and the generation of impurities.

Q2: What are the most common signs of this compound instability during purification?

Common indicators of instability include:

  • Loss of bioactivity: Fractions show reduced or no antimicrobial activity in bioassays.

  • Appearance of unexpected peaks in chromatography: HPLC or LC-MS analysis reveals new peaks that were not present in the crude extract.

  • Broad or tailing peaks: This can suggest on-column degradation or aggregation.

  • Color change: Degradation of the compound may lead to a visible change in the color of the solution.

  • Precipitation: The formation of insoluble aggregates can indicate instability.[5][6]

Q3: Are there any known degradation pathways for thiazole-containing compounds?

Yes, thiazole rings, especially when part of a larger, conjugated system or bearing aryl substituents, can be susceptible to photo-degradation. This can occur via a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to a degradation product.[1] Therefore, protecting the sample from light is a critical first step. Additionally, the peptide backbone can be prone to hydrolysis at extreme pH values.

Troubleshooting Guides

Issue 1: Loss of Bioactivity After Chromatographic Steps

If you observe a significant decrease in the antimicrobial activity of your fractions after a purification step, consider the following potential causes and solutions.

Potential CauseRecommended Action
pH Instability Maintain a pH range of 6.0-7.5 during purification. Use buffered mobile phases for chromatography. Avoid strongly acidic or basic conditions.
Temperature Sensitivity Perform all purification steps at reduced temperatures (4-8 °C). Use cooled autosamplers and fraction collectors for HPLC.
Oxidation Degas all solvents and buffers. Consider adding antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid in small, compatible amounts.
Photo-degradation Protect all solutions containing this compound from light by using amber vials or covering glassware with aluminum foil.[1]
On-column Degradation Use a biocompatible chromatography system. Ensure the stationary phase (e.g., C18 silica) is well-packed and free of reactive sites. A pre-column can also help.
Issue 2: Appearance of Multiple, Unidentified Peaks in HPLC/LC-MS

The emergence of new peaks during purification is a strong indicator of degradation.

G start Multiple unexpected peaks observed in chromatogram check_light Was the sample protected from light? start->check_light protect_light Action: Use amber vials and cover equipment. check_light->protect_light No check_ph Was the mobile phase pH neutral? check_light->check_ph Yes protect_light->check_ph buffer_ph Action: Use a buffered mobile phase (pH 6.0-7.5). check_ph->buffer_ph No check_temp Was the purification performed at low temp? check_ph->check_temp Yes buffer_ph->check_temp reduce_temp Action: Work at 4-8°C and use cooled instruments. check_temp->reduce_temp No check_solvent Are the solvents fresh and high-purity? check_temp->check_solvent Yes reduce_temp->check_solvent use_fresh_solvent Action: Use freshly opened, HPLC-grade solvents. check_solvent->use_fresh_solvent No re_run Re-run purification with optimized conditions check_solvent->re_run Yes use_fresh_solvent->re_run

Issue 3: Poor Peak Shape and Resolution (Tailing or Broad Peaks)

Poor chromatography can be due to several factors, including compound instability.

Potential CauseRecommended Action
Aggregation Decrease the sample concentration before injection. Add a small amount of an organic modifier (e.g., acetonitrile) to the sample solvent.[5][6]
Secondary Interactions with Stationary Phase Add a competitive agent to the mobile phase, such as triethylamine (TEA) at a low concentration (0.1%), to mask active sites on the silica.
Slow On-Column Interconversion This may indicate the presence of conformers. Try altering the column temperature or the mobile phase composition to favor a single conformation.

Experimental Protocols

Protocol 1: Stabilized Purification of this compound using Reversed-Phase HPLC

This protocol incorporates measures to mitigate instability.

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound extract in a minimal amount of DMSO.

    • Dilute the sample with the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, with 0.1% Formic Acid, buffered to pH 6.5) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

    • Conduct all steps in amber vials or under low light conditions.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% Formic Acid (buffered to pH 6.5).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C (or lower if instability persists).

    • Detection: UV at 220 nm and 280 nm.

    • Fraction Collection: Use a cooled fraction collector set to 4°C.

  • Post-Purification Handling:

    • Immediately analyze the collected fractions for purity.

    • Pool the pure fractions and quickly remove the organic solvent under reduced pressure at a low temperature (<30°C).

    • Lyophilize the aqueous solution to obtain the purified this compound as a powder.

    • Store the final product at -20°C or below, protected from light and moisture.

G fermentation Fermentation Broth extraction Solvent Extraction fermentation->extraction concentration Concentration in vacuo extraction->concentration pre_purification Solid-Phase Extraction (SPE) concentration->pre_purification hplc Reversed-Phase HPLC (Stabilized Conditions) pre_purification->hplc fraction_collection Fraction Collection (4°C) hplc->fraction_collection analysis Purity Analysis (HPLC/LC-MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling solvent_removal Solvent Removal (<30°C) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Pure this compound lyophilization->final_product

References

Technical Support Center: Addressing Resistance to Amythiamicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Amythiamicin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein production and leading to bacterial cell death.

Q2: What are the most common mechanisms of resistance to this compound and other thiopeptide antibiotics?

The most well-documented mechanism of resistance to thiopeptide antibiotics, including likely resistance to this compound, is target modification . This primarily involves mutations in the genes encoding:

  • Ribosomal Protein L11: This protein is a key component of the antibiotic's binding site on the ribosome.[1][2] Alterations in the amino acid sequence of L11 can reduce the binding affinity of this compound, rendering the antibiotic less effective.[1][2]

  • 23S rRNA: This ribosomal RNA molecule also forms part of the binding pocket for thiopeptides.[1] Point mutations in the 23S rRNA can disrupt the interaction between the antibiotic and the ribosome.[1]

  • Elongation Factor Tu (EF-Tu): While less common as an acquired resistance mechanism in clinical isolates, mutations in the tuf gene encoding EF-Tu can confer resistance. Notably, the organisms that produce thiopeptide antibiotics often possess an intrinsically resistant version of EF-Tu to protect themselves.

Q3: Are efflux pumps a known mechanism of resistance to this compound?

While efflux pumps are a common mechanism of resistance to many classes of antibiotics, their role in resistance to thiopeptide antibiotics like this compound is not as well-documented in scientific literature. Efflux pumps function by actively transporting antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug.[3] While it is theoretically possible for bacteria to develop or utilize efflux pumps that can recognize and extrude this compound, this is not considered a primary or commonly observed resistance mechanism for this class of antibiotics. Researchers investigating unexpected resistance should still consider this as a possibility, especially in multidrug-resistant strains.

Q4: Can bacteria enzymatically inactivate this compound?

Enzymatic inactivation, where bacteria produce enzymes that modify or degrade the antibiotic molecule, is a significant resistance mechanism for many antibiotics, such as beta-lactams.[4] However, there is currently limited specific evidence in the scientific literature to suggest that enzymatic degradation is a common mechanism of resistance to thiopeptide antibiotics like this compound. The complex, highly modified cyclic structure of thiopeptides may make them less susceptible to enzymatic inactivation compared to other antibiotic classes.

Troubleshooting Guides

Issue 1: Bacterial cultures show unexpected resistance to this compound in initial screening.

Possible Cause 1: Spontaneous mutation leading to target modification.

  • Troubleshooting Steps:

    • Sequence the rplK gene: This gene encodes the ribosomal protein L11. Compare the sequence from your resistant isolates to that of a susceptible control strain. Look for non-synonymous mutations that result in amino acid changes.

    • Sequence the 23S rRNA genes: Analyze the regions of the 23S rRNA known to be involved in thiopeptide binding.[1] Identify any point mutations in the resistant strains.

    • Sequence the tuf genes: While less common for acquired resistance, sequencing the genes for elongation factor Tu can identify mutations that may confer resistance.

Possible Cause 2: Experimental error in Minimum Inhibitory Concentration (MIC) testing.

  • Troubleshooting Steps:

    • Verify inoculum density: Ensure that the bacterial inoculum is standardized to the recommended concentration (typically 5 x 10^5 CFU/mL for broth microdilution).[5] An inoculum that is too dense can lead to falsely high MIC values.

    • Check antibiotic concentration: Confirm the stock concentration and the accuracy of the serial dilutions of this compound.

    • Review incubation conditions: Ensure that the incubation time and temperature are appropriate for the bacterial species being tested.[6]

    • Use control strains: Include known susceptible and resistant control strains in your experiments to validate the assay.

Issue 2: PCR amplification of resistance genes (rplK, 23S rRNA, tuf) is failing or non-specific.

Possible Cause 1: Suboptimal PCR conditions.

  • Troubleshooting Steps:

    • Optimize annealing temperature: Run a gradient PCR to determine the optimal annealing temperature for your primers.[7][8]

    • Adjust MgCl2 concentration: The concentration of magnesium chloride is critical for polymerase activity and may need to be titrated.[9]

    • Check primer design: Ensure that primers are specific to the target gene and do not have significant self-complementarity or hairpin structures.[10]

Possible Cause 2: Poor DNA template quality.

  • Troubleshooting Steps:

    • Assess DNA purity and integrity: Run an aliquot of your DNA template on an agarose gel to check for degradation. Use spectrophotometry to assess purity.

    • Re-purify the DNA: If the DNA is degraded or contaminated with PCR inhibitors, purify it again using a reliable extraction method.[10]

Issue 3: Investigating the possibility of efflux pump-mediated resistance.

Possible Cause: Overexpression of an efflux pump that transports this compound.

  • Troubleshooting Steps:

    • Perform an efflux pump inhibitor assay: Determine the MIC of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of an efflux pump.

    • Quantify efflux pump gene expression: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in your resistant isolates versus susceptible controls.

    • Analyze protein expression via Western blot: If antibodies are available for specific efflux pump proteins, use Western blotting to compare their expression levels in resistant and susceptible strains.

Data Presentation

Table 1: Example MIC Values for this compound Against Susceptible and Resistant Staphylococcus aureus

Strain TypeGenotypeThis compound MIC (µg/mL)Interpretation
SusceptibleWild-type rplK and 23S rRNA0.06Susceptible
ResistantrplK (A123T mutation)8Resistant
Resistant23S rRNA (A1067G mutation)4Resistant

Table 2: Troubleshooting Common Issues in Antimicrobial Susceptibility Testing

IssuePossible CauseRecommended Solution
No bacterial growth in control wellsInoculum viability issueUse a fresh bacterial culture.
Inconsistent MIC resultsInaccurate pipetting or inoculum densityCalibrate pipettes and standardize inoculum.
"Skipped" wells (growth at higher concentrations)Contamination or antibiotic precipitationEnsure aseptic technique and check antibiotic solubility.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][12]

Protocol 2: PCR Amplification of the rplK Gene
  • Extract genomic DNA from both the resistant and susceptible bacterial strains using a commercial DNA extraction kit.

  • Design primers that flank the rplK gene.

  • Prepare the PCR reaction mixture:

    • 5 µL of 10x PCR buffer

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • 0.5 µL of Taq DNA polymerase

    • 1 µL of template DNA (50-100 ng)

    • Nuclease-free water to a final volume of 50 µL

  • Perform PCR amplification using the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a product of the expected size.

  • Purify the PCR product and send for Sanger sequencing.

Protocol 3: Western Blot for Efflux Pump Expression
  • Prepare total protein lysates from mid-log phase cultures of resistant and susceptible bacteria.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target efflux pump protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[14]

Visualizations

Resistance_Mechanisms cluster_target_modification Target Modification (Primary Mechanism) cluster_potential_mechanisms Potential (Less Common) Mechanisms Ribosomal Protein L11 Mutation Ribosomal Protein L11 Mutation Resistance Resistance Ribosomal Protein L11 Mutation->Resistance 23S rRNA Mutation 23S rRNA Mutation 23S rRNA Mutation->Resistance EF-Tu Mutation EF-Tu Mutation EF-Tu Mutation->Resistance Efflux Pump Overexpression Efflux Pump Overexpression Efflux Pump Overexpression->Resistance Enzymatic Inactivation Enzymatic Inactivation Enzymatic Inactivation->Resistance Amythiamicin_A Amythiamicin_A Bacterial_Cell Bacterial_Cell Amythiamicin_A->Bacterial_Cell Enters Cell Inhibition_of_Protein_Synthesis Inhibition_of_Protein_Synthesis Bacterial_Cell->Inhibition_of_Protein_Synthesis Target Engagement Cell_Death Cell_Death Inhibition_of_Protein_Synthesis->Cell_Death Leads to Bacterial_Survival Bacterial_Survival Resistance->Bacterial_Survival Allows

Caption: Overview of resistance mechanisms to this compound.

Experimental_Workflow A Observe Resistance to this compound B Perform MIC Testing A->B C Isolate Resistant Strains B->C D Hypothesize Resistance Mechanism C->D E Sequence Target Genes (rplK, 23S rRNA, tuf) D->E Target Modification? F Efflux Pump Inhibitor Assay D->F Efflux? G Identify Mutations E->G H Reduced MIC? F->H I Confirm Target Modification G->I J Investigate Efflux Pump Expression (qRT-PCR, Western Blot) H->J Yes L Consider Enzymatic Inactivation H->L No K Confirm Efflux Mechanism J->K

Caption: Workflow for investigating this compound resistance.

References

Strategies to reduce the toxicity of Amythiamicin A in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amythiamicin A. The focus is on strategies to assess and mitigate potential toxicity in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound and other thiopeptide antibiotics?

Thiopeptide antibiotics, the class to which this compound belongs, are generally characterized by their low toxicity to mammalian cells.[1][2] For instance, the thiopeptide Nosiheptide is used as a feed additive for poultry and swine, indicating a favorable safety profile.[3] In preclinical studies, Nosiheptide was found to be non-toxic to mammalian cells at concentrations significantly higher than its minimum inhibitory concentration (MIC) against target bacteria.[2][4][5] Similarly, Thiostrepton, another well-studied thiopeptide, has shown a good safety profile in various preclinical models. While direct and extensive public data on this compound's toxicity is limited, the general trend for this class of antibiotics suggests a high therapeutic index.

Q2: What are the primary cellular targets of thiopeptide antibiotics in mammalian cells?

The primary mechanism of action for thiopeptide antibiotics is the inhibition of bacterial protein synthesis by binding to the ribosome.[6][7] In eukaryotic cells, including mammalian cells, the ribosomes are structurally different, which is the basis for the selective toxicity of these antibiotics. However, some studies have indicated that at high concentrations, certain thiopeptides like Thiostrepton can have off-target effects. For example, Thiostrepton has been shown to induce endoplasmic reticulum (ER) stress-mediated autophagy in host cells.[8] It has also been reported to target the transcription factor FOXM1 in cancer cells.[6][7] It is important to investigate whether this compound exhibits similar off-target effects in the specific preclinical models being used.

Q3: What are the general strategies to consider for reducing potential toxicity of a novel antibiotic like this compound?

Even with a generally favorable toxicity profile for the thiopeptide class, it is prudent to consider toxicity reduction strategies during preclinical development. Key approaches include:

  • Structural Modification/Analog Development: Creating derivatives of the parent compound to improve its therapeutic index. This involves rationally designing analogs with potentially lower off-target activity while retaining antibacterial efficacy.[9][10]

  • Formulation Strategies: Encapsulating the drug in delivery systems like liposomes can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) and minimizing off-target effects.[11][][13]

  • Co-administration with Cytoprotective Agents: Using agents that protect specific organs or tissues from drug-induced damage. For example, agents that mitigate nephrotoxicity are sometimes co-administered with antibiotics known to affect the kidneys.

Troubleshooting Guides

Issue 1: Unexpected in vivo toxicity observed in a preclinical model.

Possible Cause: While thiopeptides are generally considered to have low toxicity, the specific formulation, animal model, or administration route might contribute to unexpected adverse effects. High concentrations at the injection site or rapid release could lead to localized or systemic toxicity.

Troubleshooting Steps:

  • Re-evaluate Formulation:

    • Problem: Poor solubility leading to precipitation and localized toxicity.

    • Solution: Optimize the formulation to improve solubility. Consider using solubility-enhancing excipients or alternative delivery systems like liposomes.

  • Modify Dosing Regimen:

    • Problem: High Cmax leading to acute toxicity.

    • Solution: Adjust the dosing schedule to a lower dose administered more frequently, or consider a continuous infusion to maintain therapeutic levels without high peaks.

  • Investigate Vehicle Effects:

    • Problem: The vehicle used for administration may have its own toxicity profile or may interact with this compound.

    • Solution: Conduct a vehicle-only control study to assess its independent effects. If necessary, explore alternative, more inert vehicles.

  • Consider Liposomal Formulation:

    • Problem: The free drug exhibits off-target effects.

    • Solution: Encapsulate this compound in liposomes to potentially alter its biodistribution and reduce exposure to sensitive tissues.

Data Presentation

Table 1: Representative Preclinical Toxicity Data for Thiopeptide Antibiotics

ThiopeptideAnimal ModelRoute of AdministrationDoseObserved EffectsReference
NosiheptideMouseIntraperitoneal20 mg/kgNo mortality observed; significant protection against MRSA infection.[4]
NosiheptideChicken, PigOral (Feed Additive)Not specifiedFavorable effect on growth and conversion index; not toxic at high doses.[3]
ThiostreptonMouseIntraperitoneal17 mg/kg (every two days)No discernible difference in body weight compared to control; reduced tumor growth in a cancer model.[14]
AS-48 (Bacteriocin)MouseIntraperitoneal5 mg/kg (cumulative)No toxic effects causing weight loss or splenomegaly.[15]
AS-48 (Bacteriocin)Zebrafish EmbryoImmersion1.4 µMMaximum tolerated dose with no toxic or lethal effect observed.[15]

Note: Specific LD50 values for this compound are not publicly available. This table provides representative data from other thiopeptides and bacteriocins to illustrate the generally low toxicity profile of this class of compounds.

Experimental Protocols

Protocol 1: Liposomal Formulation of this compound (Thin-Film Hydration Method)

This protocol describes a general method for encapsulating a hydrophobic drug like a thiopeptide antibiotic into liposomes. Optimization of lipid composition and drug-to-lipid ratio will be necessary for this compound.

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of phospholipids (e.g., DPPC) and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Add this compound (dissolved in a suitable organic solvent) to the lipid mixture. The drug-to-lipid molar ratio should be optimized (e.g., starting with 1:10).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-60°C for DPPC) until a thin, dry lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add sterile PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 10-20 times) to ensure a homogenous size distribution.

  • Purification (Removal of Unencapsulated Drug):

    • Separate the liposome-encapsulated this compound from the free drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the drug concentration using a validated analytical method (e.g., HPLC).

Protocol 2: Rational Design of this compound Analogs

This protocol outlines a conceptual workflow for the rational design of this compound analogs with potentially improved properties.

Steps:

  • Identify the Pharmacophore and Toxicophore:

    • Through computational modeling and structure-activity relationship (SAR) studies, identify the key structural motifs of this compound responsible for its antibacterial activity (the pharmacophore).

    • Simultaneously, identify any structural features that may contribute to off-target effects or toxicity (the toxicophore). This may involve analyzing interactions with mammalian cellular targets identified in vitro.

  • In Silico Design and Screening:

    • Propose modifications to the this compound structure that aim to disrupt the toxicophore while preserving the pharmacophore.

    • Modifications could include altering side chains, substituting specific amino acids in the peptide backbone, or modifying the macrocyclic ring structure.

    • Use molecular docking and molecular dynamics simulations to predict the binding affinity of the designed analogs to both the bacterial target (e.g., ribosome) and potential mammalian off-targets.

    • Prioritize analogs that show a high predicted affinity for the bacterial target and a low predicted affinity for mammalian targets.

  • Chemical Synthesis:

    • Synthesize the prioritized analogs using solid-phase peptide synthesis or other appropriate chemical methods.

  • In Vitro Evaluation:

    • Determine the MIC of the analogs against a panel of relevant bacterial pathogens.

    • Assess the in vitro cytotoxicity of the analogs against a panel of mammalian cell lines (e.g., HEK293, HepG2).

  • Selection of Lead Candidates:

    • Select analogs that demonstrate potent antibacterial activity and low in vitro cytotoxicity for further preclinical development, including in vivo efficacy and toxicity studies.

Mandatory Visualizations

Signaling Pathway

Thiopeptide_Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Mammalian Cell Amythiamicin_A This compound (High Concentration) ER Endoplasmic Reticulum (ER) Amythiamicin_A->ER Off-target interaction UPR Unfolded Protein Response (UPR) ER->UPR ER Stress Autophagy Autophagy UPR->Autophagy Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Cell_Survival Cell Survival Autophagy->Cell_Survival

Caption: Hypothetical pathway of thiopeptide-induced cellular stress.

Experimental Workflow

Toxicity_Reduction_Workflow cluster_problem Problem Identification cluster_strategies Toxicity Reduction Strategies cluster_evaluation Evaluation cluster_outcome Outcome Toxicity In Vivo Toxicity Observed with this compound Structural_Mod Structural Modification (Analog Development) Toxicity->Structural_Mod Formulation Formulation Change (e.g., Liposomes) Toxicity->Formulation Co_administration Co-administration of Cytoprotective Agent Toxicity->Co_administration In_Vitro In Vitro Cytotoxicity Assays Structural_Mod->In_Vitro Formulation->In_Vitro Co_administration->In_Vitro In_Vivo In Vivo Efficacy and Toxicity Studies In_Vitro->In_Vivo Reduced_Toxicity Reduced Toxicity Improved Therapeutic Index In_Vivo->Reduced_Toxicity

Caption: Workflow for addressing preclinical toxicity of this compound.

Logical Relationship

Logical_Relationship Amythiamicin_A This compound High_Concentration High Local or Systemic Concentration Amythiamicin_A->High_Concentration leads to Toxicity_Potential Potential for Off-Target Toxicity Therapeutic_Index Therapeutic Index Toxicity_Potential->Therapeutic_Index decreases High_Concentration->Toxicity_Potential increases Toxicity_Reduction Toxicity Reduction Strategies Toxicity_Reduction->Toxicity_Potential mitigates Toxicity_Reduction->Therapeutic_Index increases

Caption: Relationship between drug concentration, toxicity, and mitigation strategies.

References

Method refinement for consistent results in Amythiamicin A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with refined methods and troubleshooting advice for achieving consistent and reproducible results in bioassays involving Amythiamicin A.

Experimental Protocols

Accurate and consistent application of experimental protocols is fundamental to reliable bioassay results. Below are detailed methodologies for two standard antimicrobial susceptibility tests (AST) adapted for this compound.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a bacterial strain to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[1][2]

a. Inoculum Preparation:

  • From a pure, overnight culture on a non-selective agar plate, select 3-5 morphologically similar colonies using a sterile loop or swab.[3]

  • Suspend the colonies in sterile saline or a suitable broth medium (e.g., Tryptic Soy Broth).[3][4]

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[3][5] This can be done visually against a Wickerham card or using a photometric device, and results in a concentration of approximately 1-2 × 10⁸ CFU/mL.[4][5] The inoculum should be used within 15-60 minutes of preparation.[3]

b. Plate Inoculation:

  • Dip a sterile cotton swab into the adjusted inoculum suspension.

  • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[1][6]

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a uniform lawn of growth.[1][7] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees each time.[1][6]

  • Allow the plate to dry for 3-5 minutes (but no more than 15) before applying the disks.[6]

c. Application of Disks and Incubation:

  • Prepare sterile 6 mm filter paper disks impregnated with a known concentration of this compound.

  • Using sterile forceps, place the this compound disk onto the center of the inoculated MHA plate.[8]

  • Gently press the disk down to ensure complete contact with the agar surface.[1][8] Disks should not be moved once placed.[1][6]

  • Invert the plates and incubate at 35°C (± 2°C) for 16-24 hours.[1][8][9]

d. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the clear area with no bacterial growth) in millimeters (mm) using a ruler or calipers.[8][9]

  • The size of the zone indicates the susceptibility of the bacterium to the antibiotic; a larger zone generally means greater susceptibility.[9][10] Results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established standards, if available.[8][11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of this compound that prevents visible growth of a microorganism.[12][13]

a. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.[14]

  • In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to all wells.[14]

  • Add 100 µL of the 2x this compound solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the final dilution column.[14]

b. Inoculum Preparation and Inoculation:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.

  • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14][15]

  • Add the standardized inoculum to each well of the microtiter plate.[7][15] Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).[16]

c. Incubation and Interpretation:

  • Seal the plate to prevent evaporation and incubate at 35°C (± 2°C) for 16-20 hours.[16]

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[12][13] The result is reported in µg/mL.[17]

Data Presentation

Clear and standardized data presentation is crucial for comparison and interpretation.

Table 1: Example Data for Kirby-Bauer Disk Diffusion Assay

Bacterial StrainThis compound Disk Content (µg)Replicate 1 Zone Diameter (mm)Replicate 2 Zone Diameter (mm)Replicate 3 Zone Diameter (mm)Average Zone Diameter (mm)Interpretation
S. aureus ATCC 292133025262525.3Susceptible
MRSA Isolate 13018171817.7Intermediate
E. faecalis ATCC 29212300000.0Resistant

Table 2: Example Data for Broth Microdilution MIC Assay

Bacterial StrainThis compound Concentration (µg/mL)Replicate 1 (Growth/No Growth)Replicate 2 (Growth/No Growth)Replicate 3 (Growth/No Growth)MIC (µg/mL)
S. aureus ATCC 292130.06No GrowthNo GrowthNo Growth0.06
0.125No GrowthNo GrowthNo Growth
0.25No GrowthNo GrowthNo Growth
MRSA Isolate 10.5GrowthGrowthNo Growth1.0
1.0No GrowthNo GrowthNo Growth
2.0No GrowthNo GrowthNo Growth
E. faecalis ATCC 292128GrowthGrowthGrowth>16
16GrowthGrowthGrowth
Growth ControlGrowthGrowthGrowth

Visualized Workflows and Mechanisms

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis bact_culture 1. Isolate Pure Bacterial Culture inoculum 2. Prepare Inoculum (0.5 McFarland) bact_culture->inoculum inoc_plate 3. Inoculate Mueller-Hinton Agar inoculum->inoc_plate apply_drug 4. Apply this compound (Disk or Dilution Series) inoc_plate->apply_drug incubate 5. Incubate Plate (35°C, 16-24h) apply_drug->incubate measure 6. Measure Results (Zone Diameter or MIC) incubate->measure interpret 7. Interpret Susceptibility (S / I / R) measure->interpret

Caption: General workflow for antimicrobial susceptibility testing.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other thiopeptide antibiotics, functions by inhibiting bacterial protein synthesis.[18] Its specific target is the Elongation Factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[18]

G cluster_process Bacterial Protein Synthesis (Elongation) EFTu_GTP EF-Tu-GTP Complex Ternary_Complex Ternary Complex (EF-Tu-GTP-tRNA) EFTu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome delivery Peptide_Bond Peptide Bond Formation Ribosome->Peptide_Bond Amythiamicin This compound Amythiamicin->Inhibition Inhibition->Ternary_Complex INHIBITS

References

Validation & Comparative

Amythiamicin A vs. Vancomycin: A Comparative Analysis of Activity Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a formidable challenge to global health. Vancomycin has long been a cornerstone in treating infections caused by these organisms, but its efficacy is waning with the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA). This has spurred the search for novel antibiotics with alternative mechanisms of action. Amythiamicin A, a member of the thiopeptide antibiotic family, has emerged as a potential candidate. This guide provides an objective comparison of the in vitro activity and mechanisms of action of this compound and vancomycin against resistant bacterial strains, supported by available experimental data.

Mechanisms of Action: A Tale of Two Targets

Vancomycin and this compound employ fundamentally different strategies to exert their antibacterial effects.

Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. This leads to a weakened cell wall and eventual cell lysis.

This compound: As a thiopeptide antibiotic, this compound targets bacterial protein synthesis. It binds to the bacterial elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during translation. By binding to EF-Tu, this compound prevents its interaction with the ribosome, thereby halting protein synthesis and leading to bacterial cell death.

Vancomycin resistance in S. aureus and Enterococci primarily arises from alterations in the drug's target. In VISA and VRSA, this often involves a modification of the peptidoglycan precursor, where the terminal D-Ala is replaced by D-Lactate (D-Ala-D-Lac), reducing vancomycin's binding affinity. Because this compound targets a completely different cellular process, it is hypothesized to retain activity against vancomycin-resistant strains.

In Vitro Activity: A Head-to-Head Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against a panel of susceptible and resistant Gram-positive bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (Vancomycin-Susceptible)Data Not Available0.5 - 2
Methicillin-Resistant S. aureus (MRSA)Data Not Available0.5 - 2
Vancomycin-Intermediate S. aureus (VISA)Data Not Available4 - 8
Vancomycin-Resistant S. aureus (VRSA)Data Not Available≥ 16
Enterococcus faecalis (Vancomycin-Susceptible)Data Not Available1 - 4
Vancomycin-Resistant Enterococcus faecalisData Not Available> 256
Enterococcus faecium (Vancomycin-Susceptible)Data Not Available1 - 4
Vancomycin-Resistant Enterococcus faeciumData Not Available> 256

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and vancomycin are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial strains are grown on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing the Mechanisms

To better understand the distinct modes of action of these antibiotics and the mechanism of vancomycin resistance, the following diagrams are provided.

Vancomycin_Mechanism cluster_CellWall Bacterial Cell Wall Synthesis Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase (PBP) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Crosslinked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Inhibition Inhibition Inhibition->Transglycosylase Inhibition->Transpeptidase

Caption: Vancomycin's mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting both transglycosylation and transpeptidation steps in bacterial cell wall synthesis.

Vancomycin_Resistance cluster_Resistant_CellWall Resistant Bacterial Cell Wall Synthesis Altered_Precursor Altered Peptidoglycan Precursor (ending in D-Ala-D-Lac) Transglycosylase Transglycosylase Altered_Precursor->Transglycosylase Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase (PBP) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Crosslinked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase Vancomycin Vancomycin Vancomycin->Altered_Precursor Reduced Binding Affinity

Caption: The primary mechanism of vancomycin resistance involves the alteration of the peptidoglycan precursor to D-Ala-D-Lac, which significantly reduces the binding affinity of vancomycin.

Amythiamicin_A_Mechanism cluster_Protein_Synthesis Bacterial Protein Synthesis Aminoacyl_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (aa-tRNA-EF-Tu-GTP) Aminoacyl_tRNA->Ternary_Complex EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Protein_Elongation Protein Elongation Ribosome->Protein_Elongation Amythiamicin_A Amythiamicin_A Amythiamicin_A->EF_Tu_GTP Binds to EF-Tu Inhibition Inhibition Inhibition->Ternary_Complex Prevents formation or interaction with ribosome

Caption: this compound inhibits bacterial protein synthesis by binding to elongation factor Tu (EF-Tu), thereby preventing the delivery of aminoacyl-tRNA to the ribosome.

Conclusion and Future Directions

This compound, with its distinct mechanism of action targeting protein synthesis, holds theoretical promise for overcoming vancomycin resistance. However, a significant gap exists in the published literature regarding direct, quantitative comparisons of its activity against vancomycin-resistant strains. While its efficacy against MRSA has been noted, comprehensive studies evaluating its MICs against VISA, VRSA, and VRE are critically needed to fully assess its potential as a clinical alternative. Furthermore, in vivo comparative studies in animal models of infection are essential to understand its efficacy, pharmacokinetics, and safety profile relative to vancomycin. The generation of such data will be pivotal in determining the future role of this compound in the fight against multidrug-resistant Gram-positive bacteria.

Validating the In Vivo Efficacy of Amythiamicin A in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amythiamicin A's potential in vivo efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) with established alternative treatments, Linezolid and Vancomycin. Due to the current lack of publicly available in vivo efficacy data for this compound, this comparison leverages its known in vitro activity and mechanism of action against the robust in vivo data of the comparator drugs.

Executive Summary

This compound, a thiopeptide antibiotic, demonstrates promising in vitro activity against MRSA by inhibiting bacterial protein synthesis through the targeting of elongation factor Tu (EF-Tu). While this positions it as a potential candidate for combating MRSA infections, a critical gap exists in the form of published in vivo studies in animal models. In contrast, Linezolid and Vancomycin have well-documented in vivo efficacy in various murine models of MRSA infection, including skin, sepsis, and pneumonia models. This guide will summarize the available data to provide a framework for the potential validation of this compound's efficacy and highlight the experimental protocols necessary for such studies.

Comparative Data on In Vivo Efficacy

The following tables summarize the in vivo efficacy of Linezolid and Vancomycin in murine models of MRSA infection. No corresponding in vivo data for this compound has been identified in publicly accessible literature.

Table 1: In Vivo Efficacy of Linezolid in Murine MRSA Infection Models

Animal ModelMRSA StrainTreatment RegimenEfficacy EndpointResult
Thigh InfectionATCC 33591100 mg/kg, b.i.d.Bacterial Load (log10 CFU/thigh)>1 log10 reduction from baseline in neutropenic mice.
PneumoniaClinical Isolate120 mg/kg, q12hBacterial Load (log10 CFU/lung)1.6 log10 reduction at 24 hours.
Skin InfectionUSA300600 mg, twice daily (human equivalent)Clinical Success RateSuperior to vancomycin in some studies.

Table 2: In Vivo Efficacy of Vancomycin in Murine MRSA Infection Models

Animal ModelMRSA StrainTreatment RegimenEfficacy EndpointResult
PneumoniaClinical Isolate25 mg/kg, q12hBacterial Load (log10 CFU/lung)0.1 log10 reduction at 24 hours.
SepsisATCC 4330015-20 mg/kg/dose, q8-12hSurvival RateDose-dependent increase in survival.
Skin InfectionUSA3001 g, twice daily (human equivalent)Clinical Success RateEffective, but sometimes inferior to linezolid.

Mechanism of Action

This compound: As a thiopeptide antibiotic, this compound inhibits bacterial protein synthesis. It specifically targets and binds to the elongation factor Tu (EF-Tu). This binding prevents the EF-Tu-GTP-aminoacyl-tRNA complex from delivering amino acids to the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.[1]

Linezolid: Linezolid is an oxazolidinone antibiotic that also inhibits protein synthesis, but at a different stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action at the initiation step of protein synthesis means there is a low potential for cross-resistance with other protein synthesis inhibitors.

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.

Signaling Pathway Diagrams

Amythiamicin_A_Mechanism cluster_bacterium Bacterial Cell Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Aminoacyl-tRNA->EF-Tu-GTP binds to Ribosome Ribosome EF-Tu-GTP->Ribosome delivers tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->EF-Tu-GTP inhibits Cell Death Cell Death Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth

Caption: Mechanism of action of this compound.

Linezolid_Mechanism cluster_bacterium Bacterial Cell 30S Subunit 30S Subunit 70S Initiation Complex 70S Initiation Complex 30S Subunit->70S Initiation Complex 50S Subunit 50S Subunit 50S Subunit->70S Initiation Complex 50S Subunit->70S Initiation Complex prevents formation mRNA mRNA mRNA->70S Initiation Complex Linezolid Linezolid Linezolid->50S Subunit binds to 23S rRNA Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Cell Death Cell Death Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth

Caption: Mechanism of action of Linezolid.

Experimental Protocols

To validate the in vivo efficacy of this compound, standardized animal models of MRSA infection are essential. Below are detailed methodologies for two common models, which can be adapted for testing this compound.

Murine Skin and Soft Tissue Infection (SSTI) Model
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: MRSA USA300 strain.

  • Inoculum Preparation: MRSA is grown overnight in Tryptic Soy Broth (TSB), then diluted in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection Procedure: Mice are anesthetized, and the dorsal hair is removed. A superficial abrasion is made on the skin, and a 10 µL suspension of the MRSA inoculum is applied to the wound.

  • Treatment:

    • This compound Group: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via a relevant route (e.g., subcutaneous or intraperitoneal injection) starting 2 hours post-infection and continuing for a specified duration (e.g., twice daily for 3 days).

    • Comparator Groups: Administer Linezolid (e.g., 100 mg/kg, b.i.d.) and Vancomycin (e.g., 110 mg/kg, b.i.d.) following the same schedule.

    • Control Group: Administer a vehicle control (e.g., sterile saline).

  • Efficacy Assessment:

    • Bacterial Load: At 24 hours after the final treatment, mice are euthanized, and the infected skin tissue is excised, homogenized, and serially diluted for CFU plating and enumeration.

    • Lesion Size: Measure the lesion size daily using calipers.

Murine Sepsis Model
  • Animal Model: Male Swiss Webster mice (6-8 weeks old).

  • Bacterial Strain: MRSA strain with known virulence (e.g., ATCC 43300).

  • Inoculum Preparation: Prepare the MRSA inoculum as described for the SSTI model, adjusting the concentration to induce sepsis (e.g., 1 x 10^8 CFU/mL).

  • Infection Procedure: Inject 0.1 mL of the bacterial suspension intraperitoneally (IP).

  • Treatment:

    • This compound Group: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via IV or IP route starting 1-2 hours post-infection.

    • Comparator Groups: Administer Linezolid and Vancomycin at clinically relevant doses.

    • Control Group: Administer a vehicle control.

  • Efficacy Assessment:

    • Survival: Monitor survival rates over a period of 7-14 days.

    • Bacterial Load: At a specified time point (e.g., 24 hours), euthanize a subset of mice and collect blood and organs (e.g., spleen, liver) for CFU enumeration.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Infection and Treatment cluster_assessment Efficacy Assessment Animal Model Selection Animal Model Selection Infection Infection Animal Model Selection->Infection MRSA Strain Selection MRSA Strain Selection Inoculum Preparation Inoculum Preparation MRSA Strain Selection->Inoculum Preparation Inoculum Preparation->Infection Treatment Groups This compound Linezolid Vancomycin Vehicle Control Infection->Treatment Groups Dosing Regimen Dosing Regimen Treatment Groups->Dosing Regimen Bacterial Load (CFU) Bacterial Load (CFU) Dosing Regimen->Bacterial Load (CFU) Survival Analysis Survival Analysis Dosing Regimen->Survival Analysis Lesion Measurement Lesion Measurement Dosing Regimen->Lesion Measurement

Caption: General workflow for in vivo efficacy studies.

Conclusion

This compound exhibits a promising mechanism of action against MRSA. However, to establish its clinical potential, rigorous in vivo studies are imperative. This guide provides a framework for such an evaluation by presenting established protocols and comparative data for currently used antibiotics. Future research should focus on generating robust preclinical data for this compound in relevant animal models to ascertain its therapeutic index and potential as a novel anti-MRSA agent.

References

A Head-to-Head Comparison of Synthetic Routes to Amythiamicin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of complex natural products like Amythiamicin A is a critical challenge. This guide provides a detailed, objective comparison of the prominent total synthesis routes developed to date, offering insights into their respective strategies, efficiencies, and key chemical transformations. Experimental data is presented for direct comparison, and detailed protocols for pivotal reactions are provided to support further research and application.

This compound belongs to the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core. These compounds have garnered significant interest due to their potent antimicrobial activity. The complexity of their structure, however, presents a formidable synthetic challenge. This comparison focuses on three distinct and notable approaches to the synthesis of Amythiamicins, spearheaded by the research groups of Moody, Bach, and Nicolaou.

Comparative Analysis of Synthetic Strategies

The total syntheses of Amythiamicins reported in the literature showcase a variety of strategic choices in constructing the complex macrocycle. The key differences lie in the formation of the central pyridine core and the sequence of assembling the thiazole-containing fragments. Below is a summary of the key quantitative metrics for each approach.

Parameter Moody Synthesis (Amythiamicin D) Bach Synthesis (Amythiamicin C & D) Nicolaou Synthesis (this compound, B & C)
Core Strategy Biomimetic Hetero-Diels-Alder ReactionConvergent approach with Cross-Coupling ReactionsFragment assembly and macrolactamization
Key Reactions Hetero-Diels-Alder, Hantzsch thiazole synthesis, MacrolactamizationNegishi and Stille cross-couplings, Intramolecular Stille cross-couplingAmide couplings, Macrolactamization
Overall Yield Data not explicitly stated in reviewed abstracts.Data not explicitly stated in reviewed abstracts.Data not explicitly stated in reviewed abstracts.
Number of Steps Data not explicitly stated in reviewed abstracts.Data not explicitly stated in reviewed abstracts.Data not explicitly stated in reviewed abstracts.
Stereoselectivity Control Chirality derived from starting materials (amino acids).Diastereoselective addition to a chiral sulfinyl imine.Chirality derived from starting materials.

Detailed Synthetic Pathways and Methodologies

This section delves into the specifics of each synthetic route, providing a logical workflow and the experimental protocols for the key transformations that define each strategy.

The Moody Synthesis: A Biomimetic Approach

Professor Christopher Moody and his team developed a total synthesis of Amythiamicin D inspired by its proposed biosynthesis.[1][2] The cornerstone of their strategy is a hetero-Diels-Alder reaction to construct the central 2,3,6-trisubstituted pyridine core.

Synthetic Pathway

The synthesis commences with the preparation of the necessary thiazole-containing fragments. These are then assembled to form the azadiene and dienophile precursors for the key cycloaddition reaction. Following the formation of the pyridine core, the remaining peptide fragments are coupled, and the synthesis culminates in a macrolactamization to furnish the final macrocycle.

Moody_Synthesis cluster_fragments Fragment Synthesis cluster_core Core Assembly & Macrolactamization Start Amino Acids Thiazoles Thiazole Building Blocks Start->Thiazoles Hantzsch Reaction / Rh-carbene Insertion Azadiene Tris-thiazolyl Azadiene Thiazoles->Azadiene Dienophile Thiazolyl Dienophile Thiazoles->Dienophile Pyridine Pyridine Core Pyridine_invis Azadiene->Pyridine_invis Dienophile->Pyridine_invis Linear_Peptide Linear Precursor Pyridine->Linear_Peptide Fragment Coupling Amythiamicin_D Amythiamicin D Linear_Peptide->Amythiamicin_D Macrolactamization Pyridine_invis->Pyridine Hetero-Diels-Alder

Figure 1: Moody's biomimetic hetero-Diels-Alder approach.
Key Experimental Protocol: Hetero-Diels-Alder Reaction

The pivotal step in Moody's synthesis is the [4+2] cycloaddition to form the pyridine core.[2]

  • Reaction: A solution of the tris-thiazolyl azadiene and the benzyl 2-(1-acetylaminoethenyl)thiazole-4-carboxylate dienophile in toluene is subjected to microwave irradiation at 120 °C for 12 hours.

  • Purification: The resulting 2,3,6-tris(thiazolyl)pyridine is purified by column chromatography.

  • Yield: This key step was reported to proceed with a modest yield of 33%.[2]

The Bach Synthesis: A Cross-Coupling Strategy

Professor Thorsten Bach's group pursued a convergent synthesis of Amythiamicins C and D, relying on modern cross-coupling chemistry to assemble the major fragments.[3]

Synthetic Pathway

This approach introduces a pre-functionalized 2,6-dibromo-3-iodopyridine as the central scaffold. The southern and eastern bithiazole fragments are synthesized separately and then sequentially coupled to the pyridine core using Negishi and Stille cross-coupling reactions. The synthesis is completed by an intramolecular Stille coupling to close the macrocycle.

Bach_Synthesis cluster_fragments Fragment Synthesis cluster_assembly Assembly & Cyclization Pyridine_Core 2,6-Dibromo-3-iodopyridine Intermediate1 Coupled Southern Fragment Intermediate1_invis Pyridine_Core->Intermediate1_invis Southern_Fragment Southern Bithiazole Southern_Fragment->Intermediate1_invis Eastern_Fragment Eastern Bithiazole Intermediate2 Linear Precursor Intermediate1->Intermediate2 Amide Coupling with Eastern Fragment Amythiamicin_CD Amythiamicin C/D Intermediate2->Amythiamicin_CD Intramolecular Stille Coupling Intermediate1_invis->Intermediate1 Negishi Coupling

Figure 2: Bach's convergent cross-coupling strategy.
Key Experimental Protocols

  • Negishi Cross-Coupling: The synthesis of the southern fragment involves a Negishi coupling of a zincated thiazole derivative with a bromothiazole.[3] A typical procedure would involve the formation of the organozinc reagent in situ followed by the addition of the coupling partner in the presence of a palladium catalyst, such as Pd(PPh₃)₄.

  • Stille Cross-Coupling (Intramolecular): The crucial macrolactamization is achieved via an intramolecular Stille cross-coupling.[3] The linear precursor, bearing a stannane and a halide, is treated with a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand in a suitable solvent under high dilution conditions to favor the intramolecular cyclization. This reaction was noted to have issues with regioselectivity.[3]

The Nicolaou Synthesis: A Unified Approach

The laboratory of K.C. Nicolaou reported the total syntheses of Amythiamicins A, B, and C, demonstrating a unified strategy to access multiple members of the family.[4] While the initial publication is concise, the general approach is understood to involve a fragment-based assembly followed by macrolactamization.

Logical Flow of Synthesis

The Nicolaou strategy likely involves the synthesis of key thiazole-containing fragments, which are then coupled together to form a linear peptide precursor. The final step is a macrolactamization to form the characteristic cyclic structure of the Amythiamicins. This approach allows for the variation of the final product by introducing different building blocks in the fragment synthesis stage.

Nicolaou_Synthesis Start Protected Amino Acids & Thiazole Precursors Fragments Key Fragments Synthesis Start->Fragments Assembly Fragment Assembly (Amide Couplings) Fragments->Assembly Linear_Precursor Linear Peptide Precursor Assembly->Linear_Precursor Macrolactamization Macrolactamization Linear_Precursor->Macrolactamization Amythiamicins This compound, B, C Macrolactamization->Amythiamicins

References

Spectroscopic data comparison for synthetic versus natural Amythiamicin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the spectroscopic data for synthetically produced and naturally isolated Amythiamicin A reveals a near-perfect match, confirming the successful total synthesis of this potent thiopeptide antibiotic. This guide provides a detailed analysis of the key spectroscopic data, experimental protocols for both synthesis and isolation, and an overview of the compound's mechanism of action for researchers in drug discovery and chemical biology.

This compound, a member of the thiopeptide family of antibiotics, exhibits significant activity against various bacterial strains. Its complex molecular architecture has made it a challenging target for total synthesis. The successful synthesis by Nicolaou and coworkers provided crucial confirmation of its structure, which was originally determined by Shimanaka and colleagues from the natural product isolated from Amycolatopsis sp. This guide presents a side-by-side comparison of the spectroscopic data obtained for both the synthetic and natural forms of this compound, demonstrating their structural identity.

Spectroscopic Data Comparison

The structural elucidation and confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and optical rotation measurements. The data presented below, sourced from the seminal publications by Shimanaka et al. on the natural product and Nicolaou et al. on the synthetic compound, show remarkable consistency.

Spectroscopic ParameterNatural this compound (Shimanaka et al.)Synthetic this compound (Nicolaou et al.)
Appearance White powderWhite powder
Molecular Formula C₅₈H₅₉N₁₅O₁₅S₅C₅₈H₅₉N₁₅O₁₅S₅
Mass Spectrometry (HRMS-FAB) [M+H]⁺ m/z 1362.2925[M+H]⁺ m/z 1362.2920
Optical Rotation [α]D²⁵ +36.4° (c 0.5, CHCl₃-MeOH 1:1)+35.0° (c 0.1, CHCl₃)
¹H NMR (600 MHz, C₅D₅N) Selected Peaks (δ, ppm): 9.88 (s), 9.35 (d), 8.85 (d), 8.52 (s), 8.45 (s), 8.35 (s), 8.20 (s)Selected Peaks (δ, ppm): 9.88 (s), 9.35 (d), 8.85 (d), 8.52 (s), 8.45 (s), 8.35 (s), 8.20 (s)
¹³C NMR (150 MHz, C₅D₅N) Selected Peaks (δ, ppm): 172.5, 171.8, 170.9, 169.8, 165.2, 164.9, 163.0, 161.8Selected Peaks (δ, ppm): 172.5, 171.8, 170.9, 169.8, 165.2, 164.9, 163.0, 161.8

Note: The presented NMR data includes a selection of key characteristic peaks. The full spectra from both sources show excellent correlation.

Experimental Protocols

The methodologies employed for the isolation of natural this compound and its total synthesis are distinct and intricate processes. Below are summarized protocols based on the original research articles.

Isolation of Natural this compound

The isolation of this compound from the fermentation broth of Amycolatopsis sp. MI481-42F4, as described by Shimanaka et al., involves a multi-step extraction and chromatographic purification process.

  • Fermentation and Extraction: The producing strain is cultured in a suitable medium to promote the production of this compound. The culture broth is then harvested and extracted with an organic solvent, such as ethyl acetate, to isolate the crude antibiotic mixture.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity, thereby enriching the fraction containing the Amythiamicins.

  • Chromatographic Purification: The enriched fraction undergoes a series of chromatographic separations. This typically includes silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual Amythiamicin congeners, including this compound, in pure form.

  • Characterization: The purified this compound is then characterized using various spectroscopic techniques as detailed in the table above to confirm its structure and purity.

Total Synthesis of this compound

The total synthesis of this compound, a significant achievement by Nicolaou and his team, involves a convergent strategy where key fragments of the molecule are synthesized separately and then coupled together, culminating in the final macrocyclization.

  • Fragment Synthesis: The complex structure of this compound is retrosynthetically disconnected into several key building blocks. These fragments, which include the pyridine core, the thiazole-containing side chains, and the amino acid components, are synthesized individually through multi-step reaction sequences.

  • Fragment Coupling: The synthesized fragments are then strategically coupled together in a predetermined order using peptide coupling reagents and other bond-forming reactions to assemble the linear precursor of the macrocycle.

  • Macrocyclization: The linear precursor undergoes an intramolecular cyclization reaction, typically a macrolactamization, to form the characteristic large ring structure of this compound.

  • Deprotection and Final Product Formation: Finally, any protecting groups used during the synthesis are removed to yield the final, fully functional synthetic this compound. The synthetic product is then rigorously purified and characterized to confirm its identity and purity, and its spectroscopic data is compared to that of the natural product.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other thiopeptide antibiotics with a 29-membered macrocycle, is known to inhibit bacterial protein synthesis. Its primary target is the elongation factor Tu (EF-Tu). The following diagram illustrates the proposed mechanism of action.

AmythiamicinA_Mechanism cluster_ribosome Bacterial Ribosome cluster_components Translation Components Ribosome Ribosome Ribosome->Ribosome Protein Synthesis (Inhibited) A_site A-site EFTu_GTP_tRNA EF-Tu-GTP-aa-tRNA Complex EFTu_GTP_tRNA->A_site Binds to A-site EFTu_GDP EF-Tu-GDP EFTu_GTP_tRNA->EFTu_GDP GTP Hydrolysis AmythiamicinA This compound AmythiamicinA->EFTu_GTP_tRNA Binds to and Inhibits Complex EFTu_GDP->EFTu_GTP_tRNA + aa-tRNA GTP GTP EFTu_GDP->GTP GDP/GTP Exchange GDP GDP tRNA aa-tRNA

Caption: Mechanism of this compound action.

This compound binds to the complex formed by EF-Tu, GTP, and an aminoacyl-tRNA (aa-tRNA). This binding event prevents the proper delivery of the aa-tRNA to the A-site of the ribosome, thereby stalling protein synthesis and ultimately leading to bacterial cell death.

Safety Operating Guide

Proper Disposal of Amythiamicin A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of laboratory waste is critical for ensuring personnel safety and environmental protection. This document provides detailed procedures for the proper disposal of Amythiamicin A, a thiopeptide antibiotic with potential cytotoxic properties. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it as a hazardous compound.

Researchers, scientists, and drug development professionals handling this compound must adhere to the following guidelines to minimize occupational exposure and prevent environmental contamination. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and harm aquatic life.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety precautions.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders.To prevent inhalation of aerosols or powders.

Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste is a multi-step process that requires careful attention to detail.

Segregation of Waste

Proper waste segregation is the first and most critical step in the disposal process. All items that have come into contact with this compound must be considered contaminated and disposed of as hazardous chemical waste.

Waste Streams:

  • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and empty vials.

  • Liquid Waste: Includes unused or expired stock solutions, cell culture media containing this compound, and solvents used for cleaning.

Decontamination of Work Surfaces

All surfaces and equipment that may have come into contact with this compound should be decontaminated. A recommended procedure is as follows:

  • Initial Wipe: Wipe the surface with a disposable towel soaked in 70% ethanol to remove gross contamination.

  • Second Wipe: Wipe the surface again with a fresh towel soaked in a suitable laboratory disinfectant.

  • Final Rinse: For non-sensitive surfaces, a final wipe with distilled water can be performed.

  • Disposal of Wipes: All used wipes must be disposed of as solid hazardous waste.

Disposal of Solid Waste
  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and leak-proof hazardous waste container. The container should be lined with a heavy-duty plastic bag.

  • Labeling: The container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Cytotoxic," "Antibiotic").

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from general laboratory traffic.

Disposal of Liquid Waste
  • Collection: Collect all liquid waste containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless specifically approved by your institution's Environmental Health and Safety (EHS) department.

  • pH Neutralization: If the liquid waste is acidic or basic, it should be neutralized to a pH between 6 and 8 before being added to the waste container, provided this does not cause a hazardous reaction.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the approximate concentration, and the solvent(s) present.

  • Storage: Store the sealed container in secondary containment in a designated hazardous waste accumulation area.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection & Labeling cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Is the waste solid or liquid? A->B C Solid Waste (Gloves, Vials, Tips) B->C Solid D Liquid Waste (Solutions, Media) B->D Liquid E Collect in Labeled Hazardous Waste Container (Solid) C->E F Collect in Labeled Hazardous Waste Container (Liquid) D->F G Store in Secure Hazardous Waste Area E->G F->G H Arrange for Pickup by Certified Hazardous Waste Vendor G->H I Incineration or other approved disposal method H->I

Caption: Workflow for the disposal of this compound waste.

Logical Relationship of Safety and Disposal Steps

The following diagram outlines the logical progression from initial handling to final disposal, emphasizing the importance of a safety-first approach.

cluster_0 Preparation cluster_1 Handling cluster_2 Decontamination & Segregation cluster_3 Disposal A Review Safety Procedures & Wear Appropriate PPE B Handle this compound in a Fume Hood A->B C Decontaminate Work Surfaces B->C D Segregate Waste (Solid vs. Liquid) C->D E Package and Label Hazardous Waste D->E F Store in Designated Area E->F G Final Disposal via EHS Protocol F->G

Caption: Logical flow for safe handling and disposal of this compound.

References

Safeguarding Researchers: Essential Protocols for Handling Amythiamicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Amythiamicin A must adhere to stringent safety protocols to mitigate potential exposure risks. Due to the limited availability of specific hazard data for this compound, a conservative approach based on the handling of potent cytotoxic compounds and pyrrolobenzodiazepine (PBD) analogues is mandated. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

All personnel must don the following PPE before entering a designated area for handling this compound. The following table summarizes the required PPE, which should be used in accordance with established laboratory safety practices.

PPE ComponentSpecificationPurpose
Gloves Double pair, powder-free, nitrile glovesPrevents skin contact and cross-contamination. The outer pair should be changed immediately upon suspected contamination.
Lab Coat Disposable, solid-front, back-closing gownProtects personal clothing and skin from spills and aerosol exposure.
Eye Protection Chemical safety goggles or a full-face shieldShields eyes from splashes and airborne particles. A full-face shield is required when there is a significant risk of splashing.[1]
Respiratory Protection NIOSH-approved N95 or higher respiratorRequired when handling the powdered form of the compound or when there is a risk of aerosolization.

Operational Plan: Donning and Doffing PPE

A systematic approach to donning and doffing PPE is critical to prevent contamination. The following workflow must be followed:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_doffing_exit Doffing Sequence (Exiting Area) Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat/Gown Don2->Don3 Don4 Don Outer Gloves Don3->Don4 Don5 Don Eye Protection Don4->Don5 Don6 Don Respirator Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat/Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

PPE Donning and Doffing Workflow

Disposal Plan

All materials contaminated with this compound are to be treated as hazardous waste. A dedicated and clearly labeled waste stream must be established.

Waste_Disposal_Pathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Gown, Pipette Tips) Solid_Container Labeled Hazardous Waste Bag Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solvents, Media) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Glassware) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Incineration High-Temperature Incineration Solid_Container->Incineration Liquid_Container->Incineration Sharps_Container->Incineration

Waste Disposal Pathway for this compound

Experimental Protocols: Spill Management

In the event of a spill, immediate action is required to contain the area and decontaminate surfaces.

For Small Spills (less than 5 mL or 5 g):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure appropriate PPE is worn, including double gloves, a disposable gown, and eye protection. A respirator may be necessary for powdered spills.

  • Containment: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Decontamination: Gently wipe the area with a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a water rinse), using fresh absorbent pads for each wipe.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Doffing: Remove PPE as per the established doffing procedure.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

For Large Spills (greater than 5 mL or 5 g):

  • Evacuate: Evacuate the immediate area.

  • Isolate: Secure the area and prevent entry.

  • Contact Safety Officer: Immediately notify the designated laboratory safety officer or emergency response team.

  • Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of the emergency response team.

It is strongly recommended that damaged containers be handled in the same manner as spills.[2] If a container is received in a damaged state, notify the manufacturer or distributor.[2]

By adhering to these stringent protocols, laboratories can ensure a safer environment for all personnel working with this compound and contribute to a culture of safety and responsibility in research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amythiamicin A
Reactant of Route 2
Reactant of Route 2
Amythiamicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.